5-Methoxypyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRILSJUKEHQBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356228 | |
| Record name | 5-METHOXYPYRIDAZIN-3(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123696-01-5 | |
| Record name | 5-METHOXYPYRIDAZIN-3(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 5-Methoxypyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic route.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a four-step sequence starting from maleic anhydride. The pathway involves the formation of the pyridazine ring system, followed by functional group manipulations to introduce the desired methoxy substituent.
Experimental Protocols
Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)
Reaction: Maleic anhydride is reacted with hydrazine hydrate to form the pyridazine ring.
Procedure:
-
To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate (1.0-1.2 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford maleic hydrazide.
| Reactant | Molar Eq. |
| Maleic Anhydride | 1.0 |
| Hydrazine Hydrate | 1.0 - 1.2 |
Typical Yield: 85-95%
Step 2: Synthesis of 3,5-Dichloropyridazine
Reaction: Maleic hydrazide is chlorinated using a strong chlorinating agent like phosphorus oxychloride.
Procedure:
-
Maleic hydrazide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq) with stirring.
-
The mixture is heated to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give 3,5-dichloropyridazine.[1][2]
| Reactant | Molar Eq. |
| Maleic Hydrazide | 1.0 |
| Phosphorus Oxychloride | 3.0 - 5.0 |
Typical Yield: 70-80%
Step 3: Synthesis of 3-Chloro-5-methoxypyridazine
Reaction: Selective nucleophilic substitution of one chlorine atom in 3,5-dichloropyridazine with a methoxy group.
Procedure:
-
3,5-Dichloropyridazine (1.0 eq) is dissolved in anhydrous methanol.
-
A solution of sodium methoxide (1.0-1.1 eq) in methanol is added dropwise at a controlled temperature (e.g., 0-10 °C) to favor monosubstitution.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield 3-chloro-5-methoxypyridazine. Further purification can be achieved by column chromatography.
| Reactant | Molar Eq. |
| 3,5-Dichloropyridazine | 1.0 |
| Sodium Methoxide | 1.0 - 1.1 |
Typical Yield: 60-75%
Step 4: Synthesis of this compound
Reaction: Hydrolysis of the remaining chlorine atom in 3-chloro-5-methoxypyridazine to a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form.
Procedure:
-
3-Chloro-5-methoxypyridazine (1.0 eq) is heated in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
For acidic hydrolysis, the compound is refluxed in 2-4 M hydrochloric acid for 6-12 hours.
-
For basic hydrolysis, the compound is refluxed in 1-2 M sodium hydroxide solution for 4-8 hours.
-
After the reaction is complete, the solution is neutralized.
-
The product is extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried and concentrated. The crude product is then purified by recrystallization or column chromatography to give this compound.
| Reactant | Molar Eq. |
| 3-Chloro-5-methoxypyridazine | 1.0 |
| Acid or Base | Catalytic/Excess |
Typical Yield: 50-70%
Summary of Quantitative Data
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Maleic Hydrazide | Maleic Anhydride | Hydrazine Hydrate | 85-95 |
| 2 | 3,5-Dichloropyridazine | Maleic Hydrazide | POCl₃ | 70-80 |
| 3 | 3-Chloro-5-methoxypyridazine | 3,5-Dichloropyridazine | Sodium Methoxide | 60-75 |
| 4 | This compound | 3-Chloro-5-methoxypyridazine | HCl or NaOH | 50-70 |
Experimental Workflow
Disclaimer: The provided synthetic pathway and experimental protocols are based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Unraveling the Therapeutic Potential of 5-Methoxypyridazin-3(2H)-one: A Technical Guide to its Putative Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 5-Methoxypyridazin-3(2H)-one. While direct experimental data on this specific molecule is not yet available, this document synthesizes current knowledge of structurally related pyridazin-3(2H)-one derivatives to build a robust hypothesis for its biological activity. This whitepaper is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents.
The pyridazin-3(2H)-one scaffold is a well-established pharmacophore known for a diverse range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The specific biological target of a pyridazinone derivative is largely determined by the nature and position of its substituents. The presence of a methoxy group at the 5-position of the pyridazinone ring in this compound suggests the potential for interaction with specific biological targets, drawing parallels from extensively studied analogs.
This guide will focus on two of the most prominent and well-documented mechanisms of action for substituted pyridazinones: inhibition of cyclooxygenase-2 (COX-2) and inhibition of tyrosine kinases .
Postulated Mechanism of Action 1: Selective COX-2 Inhibition
A significant number of pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition is a validated therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data from Structurally Related COX-2 Inhibitors
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyridazinone derivatives, demonstrating the potential for this scaffold to achieve high potency and selectivity for COX-2.
| Compound ID | Structure | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Reference Drug | 320 | 17.79 | 17.98 | [1] |
| Indomethacin | Reference Drug | 220 | - | - | [1] |
| Compound 3g | Pyridazinone Derivative | >50,000 | 43.84 | >1140 | [2] |
| Compound 6a | Pyridazinone Derivative | >50,000 | 53.01 | >943 | [2] |
| Compound 9a | Pyridazinone Derivative | - | 15.50 | - | [1] |
| Compound 16b | Pyridazinone Derivative | - | 16.90 | - | [1] |
| Compound 6b | Pyridazine Derivative | 1.14 µM | 0.18 µM | 6.33 | [3] |
Signaling Pathway
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
-
Procedure:
-
Add reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations to the wells of a microplate.
-
Include a vehicle control (DMSO) and a positive control (known inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][2][3]
-
Postulated Mechanism of Action 2: Tyrosine Kinase Inhibition
The pyridazinone scaffold is also a key feature in several classes of tyrosine kinase inhibitors, which are crucial in cancer therapy. These inhibitors target the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The methoxy group can play a significant role in the binding affinity and selectivity of these inhibitors.
Quantitative Data from Structurally Related Tyrosine Kinase Inhibitors
The following table presents the inhibitory activity of pyridazinone-based compounds against various tyrosine kinases, illustrating the potential of this chemical class in oncology.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Foretinib | c-Met | - | [4] |
| Compound 15a | c-Met | 2.15 | [4] |
| Compound 22 (MSC2156119) | c-Met | - | [5] |
| Compound 1 | CSK | - | [4] |
| Compound 13 | CSK | - | [4] |
| Compound 8 | BTK | 2.1 | [6] |
| Ibrutinib | BTK | 2.0 | [6] |
| TPX-0022 | c-Met | 2.7 | [7] |
| Compound 1 (DS21360717) | FER | 0.5 | [8] |
Signaling Pathway
Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on the activity of a specific tyrosine kinase.
-
Materials:
-
Recombinant human tyrosine kinase (e.g., c-Met, VEGFR-2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (this compound) and reference inhibitors (e.g., Sunitinib, Foretinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Dispense the test compound at various concentrations into the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the tyrosine kinase enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit. This involves a two-step process: first, deplete the remaining ATP, and second, convert the generated ADP to ATP and measure the light output via a luciferase reaction.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
-
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, the extensive research on the pyridazinone scaffold provides a strong foundation for hypothesizing its biological targets. The potential for this compound to act as a selective COX-2 inhibitor or a tyrosine kinase inhibitor warrants further investigation.
Future research should focus on a systematic in vitro screening of this compound against a panel of kinases and cyclooxygenase enzymes to identify its primary biological target(s). Subsequent cell-based assays will be crucial to confirm its activity in a more physiological context. The data presented in this guide, derived from closely related analogs, offers a valuable starting point for these investigations and underscores the therapeutic potential of this promising chemical scaffold.
References
- 1. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Chemical Properties of 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Methoxy-2-methylpyridazin-3(2H)-one | Notes |
| CAS Number | Not definitively found | 14628-58-1 | The CAS number for the parent compound is not consistently reported. |
| Molecular Formula | C₅H₆N₂O₂ | C₆H₈N₂O₂ | |
| Molecular Weight | 126.11 g/mol | 140.14 g/mol | |
| Melting Point | Data not available | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Data not available | Likely soluble in polar organic solvents. |
| pKa | Data not available | Data not available | The pyridazinone ring exhibits both acidic and basic properties. |
Synthesis
A documented synthetic route to a derivative of this compound involves its use as a starting material for the synthesis of 3-chloro-5-methoxypyridazine. This indicates that this compound can be synthesized, likely through the condensation of a suitable dicarbonyl compound with hydrazine or a hydrazine derivative, followed by methoxylation.
Experimental Protocol: Synthesis of 3-chloro-5-methoxypyridazine from this compound
This protocol describes a reaction where this compound is a reactant, implying its prior synthesis.
-
Reactants:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess)
-
-
Procedure:
-
Suspend this compound in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 3-chloro-5-methoxypyridazine.
-
DOT Diagram: Synthesis of 3-chloro-5-methoxypyridazine
Caption: Reaction scheme for the synthesis of 3-chloro-5-methoxypyridazine.
Reactivity
The chemical reactivity of this compound is characterized by the functionalities present in its structure: the pyridazinone ring, the methoxy group, and the lactam-lactim tautomerism.
-
N-Alkylation/Acylation: The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce various substituents.
-
Electrophilic Aromatic Substitution: The pyridazinone ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
-
Nucleophilic Substitution: The methoxy group can potentially be displaced by strong nucleophiles under specific conditions.
-
Chlorination: As demonstrated in the synthesis of 3-chloro-5-methoxypyridazine, the hydroxyl group in the lactim tautomer can be replaced by a chlorine atom using reagents like phosphorus oxychloride.
DOT Diagram: Reactivity of this compound
Caption: Key chemical reactions of this compound.
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridazinone ring. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - A broad singlet for the N-H proton. |
| ¹³C NMR | - Carbonyl carbon signal (~160-170 ppm). - Aromatic carbon signals. - Methoxy carbon signal (~55-60 ppm). |
| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹). - C=O stretching vibration (~1650-1700 cm⁻¹). - C-O-C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₅H₆N₂O₂ (126.04 g/mol ). |
Biological Activity and Potential Applications
The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazinone have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Antihypertensive
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
The methoxy substituent on the pyridazinone ring of this compound can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity or modulating its target selectivity. Further research is warranted to explore the specific biological profile of this compound.
DOT Diagram: Potential Biological Activities of Pyridazinone Derivatives
Caption: Diverse biological activities associated with the pyridazinone scaffold.
Conclusion
This compound is a pyridazinone derivative with potential for further investigation in the field of medicinal chemistry. While a complete set of its chemical and physical properties is not yet fully documented in publicly accessible databases, this guide provides a foundational understanding based on available synthetic data and the known characteristics of the pyridazinone class. The synthetic accessibility and the versatile reactivity of this compound make it an attractive scaffold for the development of novel therapeutic agents. Further detailed experimental characterization is necessary to fully elucidate its properties and unlock its potential in drug discovery.
A Technical Guide to the Biological Activity of 5-Methoxypyridazin-3(2H)-one Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] This technical guide focuses on derivatives featuring a methoxy group at the 5-position, exploring their synthesis, biological activities, and mechanisms of action. These compounds have shown promise in several therapeutic areas, including cardiovascular disease, oncology, and inflammation.
Cardiovascular Activity: Vasodilation and Cardiotonic Effects
Pyridazinone derivatives are well-regarded for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[1][4] Certain derivatives act as potent vasorelaxants, often by modulating the endothelial nitric oxide synthase (eNOS) pathway.
| Derivative/Compound | Target/Assay | Quantitative Data | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (Compound 9) | Vasodilatory Action | IC50 = 0.051 µM | [1] |
| N,O-dibenzyl derivative (Compound 10) | Vasodilatory Action | IC50 = 35.3 µM | [1] |
| 4-methoxyphenyl hydrazide derivative (Compound 18) | Vasodilating Activity (Rat thoracic aortic rings) | EC50 = 1.204 µM | [1] |
| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one (Compound A) | Antihypertensive Activity | More potent than hydralazine | [5] |
| Pyridazin-3-one series 4f | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0136 µM | [6] |
| Pyridazin-3-one series 4h | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0117 µM | [6] |
| Pyridazin-3-one series 5d | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0053 µM | [6] |
| Pyridazin-3-one series 5e | Vasorelaxant Activity (Rat thoracic aorta) | EC50 = 0.0025 µM | [6] |
| 4-methylamino-7-(...)-quinazoline (Compound 36) | Inotropic Activity (Anesthetized dogs) | Relative Potency = 2.11 (milrinone = 1) | [7] |
Several pyridazin-3-one derivatives exert their vasorelaxant effects by upregulating the expression of endothelial nitric oxide synthase (eNOS). This enzyme is critical for the production of nitric oxide (NO), a potent vasodilator. The increased production of NO leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.
Caption: eNOS modulation pathway by pyridazinone derivatives.
-
Assay: Evaluation of vasorelaxant activity on isolated pre-contracted rat thoracic aorta.
-
Procedure:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.
-
The aorta is cut into rings (2-3 mm) and mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The aortic rings are pre-contracted with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.
-
Changes in isometric tension are recorded using a force-displacement transducer.
-
The vasorelaxant effect is expressed as the percentage of relaxation of the phenylephrine-induced contraction. EC50 values are calculated from the concentration-response curves.[6]
-
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][8] The mechanisms of action are diverse and can include the inhibition of critical enzymes like topoisomerases, interaction with DNA, and induction of apoptosis.[9][10] Specifically, chlorinated pyridazin-3(2H)-ones have been identified as novel anti-cancer agents.[11]
| Derivative/Compound | Cell Line | Assay | Quantitative Data (IC50) | Reference |
| Piperazinyl-methyl-3(2H)pyridazinone (3a) | A549 (Lung) | MTT | 36.79 µM | [8] |
| Piperazinyl-methyl-3(2H)pyridazinone (3a) | DLD-1 (Colon) | MTT | 45.43 µM | [8] |
| Unsubstituted pyridazine (DCPYR) | MAC 16 (Murine Colon) | In vivo | 53% tumor growth inhibition at 50mg/kg | [11] |
| Acetamido-furanone (AAF) | MAC 13 / MAC 16 | In vitro | 18.4 µM | [11] |
| Phenanthridine derivative (8a) | MCF-7 (Breast) | MTT | 0.28 µM | [10] |
| 1,5-Benzodiazepin-2-one derivative (3b) | HepG-2 (Liver) | MTT | 6.13 µM | [12] |
| 1,5-Benzodiazepin-2-one derivative (3b) | HCT-116 (Colon) | MTT | 9.18 µM | [12] |
| 1,5-Benzodiazepin-2-one derivative (3b) | MCF-7 (Breast) | MTT | 7.86 µM | [12] |
A common mechanism for the anticancer effect of these derivatives is the induction of apoptosis (programmed cell death). This can be triggered through various signaling cascades, often involving the inhibition of key survival proteins or the activation of pro-apoptotic factors, leading to cell cycle arrest and eventual cell death.
Caption: General workflow for apoptosis induction.
-
Objective: To assess the effect of the test compound on the viability and metabolic activity of cancer cells.[13]
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[13]
-
Procedure:
-
Seed cancer cell lines (e.g., A549, DLD-1, MCF-7) in 96-well plates at a density of 5x10^3 cells/well.[8]
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the pyridazinone derivatives (e.g., ranging from 6.25 µM to 200 µM) for a specified period (e.g., 72 hours).[8]
-
After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Anti-inflammatory and Antimicrobial Activities
Derivatives of the pyridazinone core have also been investigated for their anti-inflammatory and antimicrobial properties.[3][14][15] The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), while the antimicrobial activity is tested against a range of bacteria and fungi.[3][14]
| Derivative/Compound | Target/Assay | Quantitative Data | Reference |
| [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid amides | Analgesic & Anti-inflammatory | Equipotent to aspirin (analgesic) and indomethacin (anti-inflammatory) | [3] |
| 5,6-bis(4-methoxyphenyl)-pyridazi-3(2H)-one derivative | IL-1β Production Inhibition (LPS-stimulated HL-60 cells) | Potent inhibitory activity, with the 4-chlorocinnamyl derivative being most potent | |
| Various Pyrimidine derivatives | Antimicrobial Activity (Inhibition zone in mm/mg) | Active against E. coli, B. subtilis, C. albicans | [14] |
The general workflow for screening compounds for biological activity involves a tiered approach, starting from synthesis and moving through in vitro and potentially in vivo testing.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 9. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarena.com [scholarena.com]
- 12. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide: 5-Methoxypyridazin-3(2H)-one and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical compound 5-Methoxypyridazin-3(2H)-one. Following a comprehensive search of chemical databases and scientific literature, it has been determined that a specific, registered CAS (Chemical Abstracts Service) number for this compound is not publicly available. The absence of a unique CAS identifier significantly limits the retrieval of detailed experimental protocols, quantitative data, and established biological pathways directly associated with this specific molecule.
This document aims to provide valuable context by summarizing available information on closely related and well-characterized pyridazinone derivatives. These analogs share the core pyridazinone scaffold and may offer insights into the potential properties and activities of this compound.
Part 1: The Target Compound - this compound
A definitive CAS number for this compound could not be identified. Consequently, no specific experimental data, quantitative analysis, or established signaling pathways can be provided for this exact compound. The chemical structure is presented below based on its IUPAC name.
Chemical Structure:
Caption: Proposed structure of this compound.
Part 2: Characterized Analogs of this compound
To facilitate research in this area, this section details the properties and available data for structurally similar pyridazinone compounds.
4-Chloro-5-methoxypyridazin-3(2H)-one
This compound is a chlorinated analog of the target molecule.
Table 1: Physicochemical Properties of 4-Chloro-5-methoxypyridazin-3(2H)-one
| Property | Value | Source |
| CAS Number | 63910-43-0 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂ | |
| Molecular Weight | 160.56 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 185-189 °C |
Experimental Protocols:
Detailed experimental protocols for the synthesis and reactions of 4-Chloro-5-methoxypyridazin-3(2H)-one are often proprietary to chemical suppliers and are not extensively published in public literature. However, general synthetic routes for chloropyridazinones can be found in organic chemistry literature.
Logical Relationship: Synthesis of Pyridazinone Core
The synthesis of the pyridazinone ring system often involves the condensation of a γ-ketoacid with hydrazine, followed by functional group interconversions to introduce substituents like the methoxy and chloro groups.
Caption: Generalized synthetic pathway for substituted pyridazinones.
5-Methylpyridazin-3(2H)-one
This analog features a methyl group instead of a methoxy group at the 5-position.
Table 2: Physicochemical Properties of 5-Methylpyridazin-3(2H)-one
| Property | Value | Source |
| CAS Number | 54709-94-3 | |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.11 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 125-129 °C |
Experimental Workflow: Biological Screening
While specific signaling pathways for this compound are not detailed, a general workflow for screening the biological activity of such a compound is outlined below.
Caption: General workflow for assessing the biological activity of a novel compound.
Conclusion
While a detailed technical guide for this compound cannot be provided due to the lack of a specific CAS number and associated public data, this document offers a starting point for researchers by providing information on closely related, well-documented analogs. The data and generalized workflows presented for 4-Chloro-5-methoxypyridazin-3(2H)-one and 5-Methylpyridazin-3(2H)-one can serve as a valuable reference for designing synthetic strategies and experimental plans for novel pyridazinone derivatives. Further research is warranted to isolate, characterize, and determine the biological and chemical properties of this compound.
References
Potential Therapeutic Targets of 5-Methoxypyridazin-3(2H)-one: A Technical Guide to a Versatile Scaffold
Disclaimer: This technical guide explores the potential therapeutic targets of the 5-Methoxypyridazin-3(2H)-one core structure. It is important to note that while the pyridazin-3(2H)-one scaffold is a component of numerous biologically active compounds, specific experimental data for this compound is not extensively available in the public domain. Therefore, this document focuses on the established and potential therapeutic applications of the broader class of pyridazinone derivatives, providing a framework for research and drug development professionals.
Introduction
The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been investigated for the treatment of cardiovascular diseases and cancer, acting on various biological targets. This guide provides an in-depth overview of the key therapeutic targets associated with the pyridazinone core, supported by quantitative data from studies on its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Cardiovascular Applications: Targeting Vasodilation
Pyridazinone derivatives have shown significant promise as vasodilators, primarily through two key mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of the renin-angiotensin system.
Phosphodiesterase (PDE) Inhibition
Certain pyridazinone derivatives act as inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, pyridazinones can increase intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation.[1] Notably, derivatives have shown activity against PDE3 and PDE5.[2][3]
| Compound Class | Target | IC50 | Reference |
| Pyrazolopyrimidopyridazinones | PDE5 | 8.3 nM | [4] |
| 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues | PDE3 | 0.07 µM | [2] |
| Imidazoquinazolinones | PDE5 | Potency comparable to Sildenafil | [5] |
| Pyrazolopyridopyridazines | PDE5 | More potent than Sildenafil | [6] |
| Tadalafil (contains a related heterocyclic system) | PDE5 | 5 nM | [7] |
Renin-Angiotensin System Antagonism
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Pyridazinone derivatives have been explored as antagonists of this system, primarily by inhibiting the angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
| Compound | Target | IC50 | Reference |
| Pyridazinone Derivative (Compound 6) | ACE | 5.78 µg/mL | [8] |
| Lisinopril (Standard) | ACE | 0.85 µg/mL | [8] |
Anticancer Applications: Targeting Cell Proliferation and Survival
A significant body of research highlights the potential of pyridazinone derivatives as anticancer agents. These compounds have demonstrated cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.
Cytotoxicity Against Cancer Cell Lines
Pyridazinone derivatives have shown potent activity against various cancer cell lines, including those from colon, breast, lung, and gastric cancers.
| Compound/Derivative | Cancer Cell Line | IC50 / CC50 | Reference |
| Pyr-1 | MDA-MB-231 (Breast) | 0.33 µM | [9][10] |
| Pyr-1 | NCI-H460 (Lung) | 2.63 µM | [9][10] |
| Pyridazinone Derivative (11o) | Capan-1 (Pancreatic) | 1.4 µM | [11] |
| Pyridazinone Derivative (4b) | MCF-7 (Breast) | 3.29 µM | [11] |
| Pyridazinone Derivative (4b) | HCT-116 (Colon) | 3.64 µM | [11] |
| Pyridazinone Derivative (4aa) | Saos-2 (Osteosarcoma) | ~10 µM | [12] |
| Pyridazinone Derivative (4ba) | MNNG (Osteosarcoma) | ~10 µM | [12] |
| Diarylurea Pyridazinone (10l, 17a) | Various (60 cell lines) | GI50: 1.66–100 μM | [13] |
Experimental Protocols
Synthesis of Pyridazinone Derivatives
A general method for synthesizing pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate. This process typically involves a ring-opening of the furanone to form a hydrazide intermediate, followed by intramolecular cyclization to yield the pyridazinone ring.[14]
Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones [14]
-
Dissolve the appropriate 2(3H)-furanone derivative in a suitable solvent (e.g., absolute ethanol).
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
If a precipitate (the hydrazide intermediate) forms, collect it by filtration, wash with cold ethanol, and dry.
-
Suspend the dried hydrazide intermediate in a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or glacial acetic acid).
-
Heat the mixture to reflux and monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol 2: MTT Assay for Cytotoxicity [15]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyridazinone derivatives and a vehicle control (e.g., DMSO). Doxorubicin can be used as a positive control.
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Angiotensin-Converting Enzyme (ACE) Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of ACE.
Protocol 3: ACE Inhibitory Assay [8]
-
Prepare a reaction mixture containing the substrate for ACE (e.g., 3-hydroxybutyrate glycylglycylglycine - 3HB-GGG), ACE, and the test pyridazinone derivative at various concentrations.
-
Initiate the enzymatic reaction and incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
During incubation, the substrate is cleaved by ACE.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, using a specific kit like the Dojindo ACE Kit-WST).
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
Conclusion
The pyridazin-3(2H)-one scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. While specific data on this compound is limited, the extensive research on its derivatives clearly indicates significant potential in targeting key enzymes and receptors involved in cardiovascular diseases and cancer. The primary mechanisms of action for the cardiovascular effects of pyridazinone derivatives involve the inhibition of phosphodiesterases and the renin-angiotensin system. In oncology, these compounds exhibit potent cytotoxicity against a broad range of cancer cell lines. Further investigation into the structure-activity relationships of 5-substituted pyridazinones, including the 5-methoxy variant, is warranted to fully elucidate their therapeutic potential and to design more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich pharmacology of this important heterocyclic scaffold.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphodiesterase 3, 4, and 5 induces endolymphatic hydrops in mouse inner ear, as evaluated with repeated 9.4T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. For novel heterocyclic compounds such as 5-Methoxypyridazin-3(2H)-one, a pyridazinone derivative with potential therapeutic applications, early and accurate assessment of solubility and stability is a critical determinant of its journey from the laboratory to clinical use. This technical guide provides an in-depth overview of the core methodologies for evaluating the aqueous solubility and chemical stability of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in this essential endeavor.
Physicochemical Properties: The Foundation of Drugability
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on the pyridazinone scaffold. Compounds in this class often exhibit a range of aqueous solubilities and can be susceptible to degradation under certain environmental conditions. Therefore, rigorous experimental evaluation is non-negotiable.
Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. Two primary methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods.
Data Presentation: Solubility of this compound
The following table illustrates a typical format for presenting solubility data. Note that the values provided are hypothetical and serve as a template for reporting experimental findings.
| Parameter | pH 1.2 (SGF) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) | pH 7.4 (Phosphate Buffer) |
| Kinetic Solubility (µg/mL) | 150 | 145 | 140 | 138 |
| Thermodynamic Solubility (µg/mL) | 120 | 118 | 115 | 112 |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid powder)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8 and 7.4
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or LC-MS system
-
Validated analytical method for this compound
Procedure:
-
Add an excess amount of solid this compound to vials containing each of the specified aqueous buffers.
-
Incubate the vials in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method.
-
Perform the experiment in triplicate for each buffer condition.
References
An In-depth Technical Guide to 5-Methoxypyridazin-3(2H)-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key information, including detailed experimental protocols and spectroscopic data, to facilitate further investigation and exploitation of this promising molecule.
Introduction
The pyridazinone core is a versatile pharmacophore found in numerous compounds with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The substitution pattern on the pyridazinone ring plays a crucial role in determining the specific biological targets and pharmacological profile of the resulting derivatives. The presence of a methoxy group at the 5-position of the pyridazin-3(2H)-one ring is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide focuses specifically on the current state of knowledge regarding this compound.
Synthesis of this compound
The direct synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic strategy involves a two-step process starting from the commercially available 4,5-dichloro-3(2H)-pyridazinone. This approach relies on the differential reactivity of the chlorine atoms at the C4 and C5 positions of the pyridazinone ring.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-chloro-5-methoxy-3(2H)-pyridazinone
The first step involves the nucleophilic substitution of one of the chlorine atoms in 4,5-dichloro-3(2H)-pyridazinone with a methoxy group. The chlorine at the C5 position is generally more susceptible to nucleophilic attack.
Experimental Protocol (Hypothetical):
A solution of 4,5-dichloro-3(2H)-pyridazinone in a suitable solvent such as methanol is treated with a stoichiometric amount of sodium methoxide. The reaction mixture is stirred at room temperature or heated to reflux to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield 4-chloro-5-methoxy-3(2H)-pyridazinone (CAS No: 63910-43-0)[1][2].
Step 2: Selective Dechlorination of 4-chloro-5-methoxy-3(2H)-pyridazinone
The second and crucial step is the selective removal of the chlorine atom at the C4 position. Catalytic hydrogenation is a common and effective method for the dechlorination of chloro-heterocycles[3][4][5].
Experimental Protocol (Hypothetical):
4-chloro-5-methoxy-3(2H)-pyridazinone is dissolved in a suitable solvent like ethanol or methanol. A palladium-based catalyst, such as palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either at atmospheric pressure or under elevated pressure in a hydrogenation apparatus. The reaction is typically carried out at room temperature and monitored until the starting material is consumed. After filtration to remove the catalyst, the solvent is evaporated to yield this compound. Purification can be achieved by recrystallization or chromatography. The success of this step hinges on the selectivity of the catalyst to cleave the C-Cl bond without affecting other functional groups in the molecule.
Spectroscopic and Physicochemical Properties
While specific experimental data for this compound is scarce, the expected spectroscopic characteristics can be inferred from the analysis of closely related pyridazinone derivatives[6][7][8][9][10][11][12].
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristics |
| ¹H NMR | A singlet for the methoxy protons (O-CH₃) around δ 3.8-4.0 ppm. Aromatic protons on the pyridazinone ring would appear as distinct signals, with their chemical shifts and coupling patterns dependent on the solvent. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | A signal for the methoxy carbon (O-CH₃) around δ 55-60 ppm. Carbonyl carbon (C=O) signal expected in the range of δ 160-170 ppm. Signals for the olefinic carbons of the pyridazinone ring would also be present in the aromatic region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₅H₆N₂O₂ = 126.11 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group or other small neutral molecules. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-O-C stretching of the methoxy group (around 1050-1250 cm⁻¹). |
Biological Activities and Potential Applications
The biological activities of this compound have not been specifically reported. However, the broader class of pyridazinone derivatives exhibits a remarkable range of pharmacological properties, suggesting potential avenues for investigation for this specific compound[13][14][15][16][17][18][19].
Anticancer Activity
Many pyridazinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. The substitution pattern on the pyridazinone ring is critical for this activity.
Cardiovascular Effects
Certain pyridazinone derivatives have been investigated for their cardiovascular effects, such as vasorelaxant and antihypertensive properties. These effects are often mediated through the modulation of ion channels or signaling pathways involved in vascular tone.
Anti-inflammatory and Analgesic Properties
The pyridazinone scaffold is present in compounds with significant anti-inflammatory and analgesic activities. These effects are often attributed to the inhibition of enzymes like cyclooxygenases (COX).
Other Potential Applications
The diverse biological activities reported for pyridazinone derivatives also include antimicrobial, anticonvulsant, and herbicidal effects, indicating a broad potential for the application of this compound in various fields.
Future Directions
The current body of literature on this compound is limited, presenting a significant opportunity for further research. Key areas for future investigation include:
-
Development and optimization of a reliable and high-yielding synthesis for this compound.
-
Comprehensive spectroscopic and physicochemical characterization of the pure compound.
-
Systematic evaluation of its biological activities across a range of assays to identify potential therapeutic applications. This should include screening for anticancer, anti-inflammatory, cardiovascular, and antimicrobial activities.
-
Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related derivatives to understand the impact of the 5-methoxy group and to optimize biological activity.
-
Investigation of its mechanism of action for any identified biological activities to elucidate the molecular targets and signaling pathways involved.
Conclusion
This compound represents an under-explored molecule within the pharmacologically significant class of pyridazinones. While direct experimental data is currently lacking, this technical guide has outlined a plausible synthetic approach and predicted its key chemical properties based on the extensive literature on related compounds. The diverse biological activities associated with the pyridazinone scaffold strongly suggest that this compound is a promising candidate for further investigation in the field of drug discovery and development. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 12. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]
- 13. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sarpublication.com [sarpublication.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. benchchem.com [benchchem.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class, a group of molecules known for a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of this compound, starting from commercially available precursors. Additionally, it outlines potential applications and suggested experimental protocols for evaluating its biological activity based on the known pharmacological profiles of structurally related pyridazinone derivatives.
Introduction
Pyridazinone derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anti-inflammatory, analgesic, and cytotoxic activities. The introduction of various substituents onto the pyridazinone core allows for the fine-tuning of its biological effects. The methoxy group, in particular, is a common substituent in many biologically active molecules and can influence properties such as solubility, metabolic stability, and receptor binding. This document details the synthesis of this compound and proposes experimental avenues to explore its therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 4,5-Dichloro-3(2H)-pyridazinone, followed by a selective nucleophilic substitution with a methoxide source.
Part 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
This procedure is adapted from the known synthesis of dichloropyridazinones from mucochloric acid derivatives.
Materials and Reagents:
-
2,3-dichloro-4-oxobut-2-enoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1.06 mol) in deionized water (500 mL).
-
Carefully add concentrated hydrochloric acid (110 mL) to the hydrazine solution. Heat the mixture to boiling.
-
In a separate beaker, prepare a boiling solution of 2,3-dichloro-4-oxobut-2-enoic acid (1 mol) in deionized water (200 mL).
-
Slowly add the hot 2,3-dichloro-4-oxobut-2-enoic acid solution to the boiling hydrazine hydrochloride solution with vigorous stirring.
-
An exothermic reaction will occur. Continue stirring for 15 minutes after the addition is complete.
-
Allow the reaction mixture to cool slightly and filter the warm solution through a Buchner funnel to collect the precipitated product.
-
Wash the collected solid with a small amount of cold water and dry to obtain 4,5-Dichloro-3(2H)-pyridazinone.
Data Presentation: Physical and Spectral Data of 4,5-Dichloro-3(2H)-pyridazinone
| Property | Value |
| Appearance | Beige solid |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| Melting Point | 200-202 °C |
Part 2: Synthesis of this compound
This proposed protocol is based on the principles of nucleophilic aromatic substitution on dihalopyridazinones.
Materials and Reagents:
-
4,5-Dichloro-3(2H)-pyridazinone
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Experimental Protocol:
-
Dissolve 4,5-Dichloro-3(2H)-pyridazinone (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of sodium methoxide (1 equivalent) in anhydrous methanol dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation: Expected Physical and Spectral Data of this compound
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| ¹H NMR | Signals corresponding to the methoxy protons and the pyridazinone ring protons. |
| ¹³C NMR | Signals corresponding to the methoxy carbon and the carbons of the pyridazinone ring. |
| Mass Spectrometry | M+ peak corresponding to the molecular weight. |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Applications and Experimental Protocols
While specific biological data for this compound is not extensively reported, the broader class of pyridazinone derivatives exhibits significant pharmacological activities.[1] Therefore, it is plausible that this compound may possess similar properties. The following are suggested areas of investigation and corresponding experimental protocols.
Antimicrobial Activity
Many pyridazinone derivatives have demonstrated antibacterial and antifungal properties.
Suggested Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial or fungal growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | To be determined |
| Escherichia coli (Gram-negative) | To be determined |
| Candida albicans (Fungus) | To be determined |
Cytotoxic Activity
Pyridazinone derivatives have been investigated for their potential as anticancer agents.
Suggested Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | To be determined |
| HeLa (Cervical Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined |
Anti-inflammatory Activity
Certain pyridazinone derivatives have shown anti-inflammatory effects.
Suggested Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Determine the effect of the compound on NO production and assess its anti-inflammatory potential.
Data Presentation: Hypothetical Anti-inflammatory Activity Data
| Compound Concentration (µM) | Nitric Oxide (NO) Production (% of Control) |
| Control (LPS only) | 100% |
| 1 | To be determined |
| 10 | To be determined |
| 100 | To be determined |
Biological Activity Screening Workflow
Caption: Workflow for biological screening of this compound.
Potential Signaling Pathway Involvement
Given that many pyridazinone derivatives exhibit their biological effects through the modulation of cellular signaling pathways, a potential mechanism of action for this compound could involve the inhibition of protein kinases. Kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is often implicated in diseases like cancer.
References
Application Notes and Protocols for the Analytical Characterization of 5-Methoxypyridazin-3(2H)-one
Introduction
5-Methoxypyridazin-3(2H)-one and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds. This document provides an overview of potential analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, that can be adapted for the analysis of this compound.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following tables summarize analytical data for structurally related pyridazinone and pyridine derivatives found in the literature. This information can serve as a starting point for method development.
Table 1: Example HPLC Parameters for Pyridazinone-Related Compounds
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.0-4.0) | [1][2] |
| Detection | UV at 239 nm | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Internal Standard | Phenacetin | [1] |
Table 2: Example GC-MS Parameters for Nitrogen-Containing Heterocycles
| Parameter | Value | Reference |
| Column | 5% Phenyl Polymethylsiloxane | [3] |
| Injection Mode | Splitless | [4] |
| Inlet Temperature | 250-300 °C | [3] |
| Oven Program | Initial temp. 50-100°C, ramp to 280-300°C | [3][4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | [4][5] |
Table 3: 1H and 13C NMR Data for a Substituted Pyridazinone Derivative [6]
Compound: 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3(2H)-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1H | 2.51 | s |
| 7.51 | t, J = 7.8 | |
| 7.58 | t, J = 7.8 | |
| 7.70 | d, J = 7.8 | |
| 8.11 | s | |
| 8.14 | d, J = 8.4 | |
| 8.31 | d, J = 8.4 | |
| 13C | 25.1 | - |
| 123.8 | - | |
| 126.4 | - | |
| 126.8 | - | |
| 129.25 | - | |
| 129.30 | - | |
| 130.7 | - | |
| 137.5 | - | |
| 140.4 | - | |
| 142.0 | - | |
| 142.5 | - | |
| 148.3 | - | |
| 159.1 | - | |
| 195.1 | - |
Experimental Protocols
HPLC-UV Method for Quantification
This protocol describes a reverse-phase HPLC method with UV detection, suitable for the quantification of this compound in bulk material or simple formulations.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile. A starting point could be a 70:30 (v/v) mixture of buffer to acetonitrile.[1][2]
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 25 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be 230-280 nm).
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
GC-MS Method for Identification and Purity
This protocol outlines a GC-MS method for the qualitative analysis and purity assessment of this compound.
Materials and Reagents:
-
This compound sample
-
Dichloromethane or Ethyl Acetate (GC grade)
Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-polysiloxane)
-
Autosampler
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject 1 µL of the sample solution. Identify the peak for this compound based on its retention time and mass spectrum. The purity can be estimated by the relative area percentage of the main peak.
NMR Spectroscopy for Structural Elucidation
This protocol provides a general procedure for acquiring 1H and 13C NMR spectra for the structural confirmation of this compound.
Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
1H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-90°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
A larger number of scans will be required compared to the 1H NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or TMS.
-
Integrate the peaks in the 1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the peaks in the 13C NMR spectrum.
-
Correlate the spectral data with the structure of this compound.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a general workflow for the analytical characterization of a novel pyridazinone compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
The Evolving Landscape of Pyridazinones: Spotlight on 5-Methoxypyridazin-3(2H)-one in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its many derivatives, 5-Methoxypyridazin-3(2H)-one and its analogs are emerging as a promising class of molecules with significant therapeutic potential. These compounds have garnered attention for their applications in oncology, cardiovascular diseases, and inflammatory conditions. This document provides a detailed overview of the medicinal chemistry applications of this compound derivatives, including their synthesis, biological activities, and relevant experimental protocols.
Introduction to the Therapeutic Potential of Methoxy-Substituted Pyridazinones
The pyridazinone core, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, offers a versatile platform for structural modification.[1] The introduction of a methoxy group, particularly at the 5-position, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.[2] Methoxy-substituted pyridazinone derivatives have been investigated for a range of therapeutic applications, demonstrating activities such as anticancer, antihypertensive, analgesic, and anti-inflammatory effects.[3]
Key Biological Targets and Signaling Pathways
Derivatives of this compound have been primarily explored as inhibitors of various protein kinases and as modulators of cardiovascular pathways.
Anticancer Applications: Kinase Inhibition
The nitrogen-rich pyridazinone structure is well-suited for interaction with the ATP-binding site of protein kinases, which play a crucial role in cancer cell proliferation and survival. Methoxy-substituted pyridazinones have been investigated as inhibitors of several kinases, including:
-
Estrogen Receptor α (ERα) Kinase Domain: In silico studies have shown that pyridazinone derivatives with methoxy and phenyl hydrazine substitutions exhibit strong binding affinities to the ERα kinase domain, a key target in breast cancer.[4] This suggests their potential in the development of novel anti-breast cancer agents.
-
C-Terminal Src Kinase (CSK): The pyridazinone scaffold has been identified as a lead for the development of CSK inhibitors. The introduction of a methoxy group has been explored in structure-activity relationship (SAR) studies to modulate potency and selectivity.[5] CSK is a negative regulator of T-cell activation, making its inhibitors promising candidates for immuno-oncology.[5]
-
FLT3 Kinase: Imidazo[1,2-b]pyridazine derivatives, which share a similar heterocyclic core, have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6]
-
PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[7]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell growth and survival.
Cardiovascular Applications: Vasodilation
Pyridazinone derivatives have shown significant promise as vasodilators, making them attractive for the treatment of hypertension.[1][8] The introduction of a methoxy group on the phenyl ring at the 6-position of the pyridazinone core has been a key structural feature in several potent vasorelaxant agents.[3][9]
The proposed mechanism for their vasodilatory effect involves the modulation of endothelial nitric oxide synthase (eNOS).[9] These compounds can increase the expression of eNOS mRNA, leading to enhanced production of nitric oxide (NO), a potent vasodilator.
Quantitative Data Summary
The following tables summarize the biological activity of various methoxy-substituted pyridazinone derivatives from the literature.
Table 1: Anticancer Activity of Methoxy-Substituted Pyridazinone Derivatives
| Compound | Target | Assay | Activity (IC₅₀/Binding Energy) | Reference |
| 7-(2-methoxyphenyl)-2H-pyridazino[6,1-c][1][9]triazine-3(4H)-one | ERα kinase domain | Molecular Docking | -9.1971 kcal/mol | [4] |
| Pyridazinone Derivative with Methoxy Group | CSK | HTRF Assay | Minimal effect on CSK potency, increased LCK potency | [5] |
| Imidazo[1,2-b]pyridazine Derivative (34f) | FLT3-ITD | Kinase Assay | 4 nM | [6] |
| Imidazo[1,2-b]pyridazine Derivative (K00135) | PIM Kinases | Cell Viability | Low nanomolar potency | [7] |
Table 2: Vasorelaxant Activity of Methoxy-Substituted Pyridazinone Derivatives
| Compound | Assay | Activity (EC₅₀/IC₅₀) | Reference |
| 4-methoxyphenylhydrazide derivative | Vasorelaxant Activity | IC₅₀ = 1.204 µM | [9] |
| 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydro-pyridazin-3(2H)-one | Vasodilatory Action | IC₅₀ = 0.051 µM | [8] |
| 6-(4-methoxyphenyl)-pyridazinone derivatives with acetamide moieties | Analgesic Activity | Good | [3] |
Experimental Protocols
General Synthesis of 6-(methoxyphenyl)pyridazin-3(2H)-one Derivatives
This protocol describes a general method for the synthesis of pyridazinone derivatives starting from a methoxy-substituted acetophenone.[4]
Materials:
-
Methoxyacetophenone
-
Glyoxylic acid
-
Glacial acetic acid
-
Hydrazine hydrate
-
Ethyl chloroacetate
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 4-oxo-4-(methoxyphenyl)but-2-enoic acid:
-
Dissolve methoxyacetophenone and glyoxylic acid in glacial acetic acid.
-
Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
-
Synthesis of 6-(methoxyphenyl)pyridazin-3(2H)-one:
-
Dissolve the 4-oxo-4-(methoxyphenyl)but-2-enoic acid in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction by TLC.
-
Cool the reaction and isolate the pyridazinone product.
-
-
N-Alkylation of the Pyridazinone Ring:
-
To a solution of 6-(methoxyphenyl)pyridazin-3(2H)-one in DMF, add potassium carbonate and ethyl chloroacetate.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Isolate and purify the final product.
-
In Vitro Vasorelaxant Activity Assay
This protocol describes a general method for evaluating the vasorelaxant activity of pyridazinone derivatives on isolated aortic rings.[9]
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Organ bath system
Procedure:
-
Preparation of Aortic Rings:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Experimental Protocol:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.
-
Induce a sustained contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once the contraction is stable, add the test compounds in a cumulative concentration-dependent manner.
-
Record the relaxation responses.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC₅₀ (half-maximal effective concentration) values for each compound.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated activities as kinase inhibitors and vasodilators highlight their potential for the development of novel therapeutics for cancer and cardiovascular diseases. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action are warranted to fully realize the therapeutic potential of this chemical class. The synthetic accessibility and the possibility for diverse functionalization make the this compound core an attractive starting point for future drug discovery efforts.
References
- 1. scispace.com [scispace.com]
- 2. 6-Methoxypyridazin-3(2H)-one|Research Chemical [benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Imidazo[1,2-b]pyridazine Derivatives as Potent FLT3 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). While information regarding the kinase inhibitory activity of 5-Methoxypyridazin-3(2H)-one is not currently available in scientific literature, the structurally related imidazo[1,2-b]pyridazine scaffold has been identified as a promising core for the development of highly effective FLT3 inhibitors. These compounds have demonstrated significant potential in the context of acute myeloid leukemia (AML), where mutations in FLT3 are a common oncogenic driver.
Mutations in the FLT3 gene are prevalent in AML, leading to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[1][2] The imidazo[1,2-b]pyridazine derivatives discussed herein have shown potent inhibitory activity against both wild-type and mutated forms of FLT3, offering a promising avenue for targeted therapy.
Featured Compound Class: Imidazo[1,2-b]pyridazine Derivatives
A notable example from this class, compound 34f , has demonstrated nanomolar inhibitory activity against recombinant FLT3 with internal tandem duplication (ITD) and D835Y mutations.[3][4][5][6] Furthermore, it has shown significant antiproliferative effects in AML cell lines harboring the FLT3-ITD mutation.[3][4][5][6]
Data Presentation
The following tables summarize the in vitro inhibitory activities of a representative imidazo[1,2-b]pyridazine derivative, compound 34f , against FLT3 kinase and its impact on the proliferation of AML cell lines.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| 34f | FLT3-ITD | 4 |
| 34f | FLT3-D835Y | 1 |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Target | GI50 (nM) |
| 34f | MV4-11 | FLT3-ITD | 7 |
| 34f | MOLM-13 | FLT3-ITD | 9 |
Signaling Pathway
The FLT3 signaling pathway plays a crucial role in the normal development of hematopoietic stem cells. However, in AML, mutations can lead to its constitutive activation, triggering a cascade of downstream signaling events that drive leukemogenesis. The primary pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, all of which contribute to cell proliferation, survival, and differentiation.[1][2]
Caption: FLT3 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for determining the IC50 of a compound against a target kinase.
Objective: To quantify the in vitro inhibitory activity of imidazo[1,2-b]pyridazine derivatives against FLT3 kinase.
Materials:
-
Recombinant FLT3 kinase (wild-type or mutant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (imidazo[1,2-b]pyridazine derivative)
-
Assay plates (384-well, low volume)
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FLT3 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the kinase substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Biochemical Kinase Assay Workflow.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell viability.
Objective: To determine the GI50 of imidazo[1,2-b]pyridazine derivatives in FLT3-dependent AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.
-
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: NMR Sample Preparation of 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypyridazin-3(2H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of these molecules. Proper sample preparation is paramount to obtaining high-quality, reproducible NMR spectra, which are crucial for accurate data interpretation. This document provides a detailed protocol for the preparation of this compound samples for NMR analysis.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in DMSO, Chloroform, and Methanol |
| Storage | 2-8°C, protect from light and moisture |
Recommended Materials and Reagents
-
This compound sample
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Deuterated solvents (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) of ≥99.8% isotopic purity
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass vials
-
Pasteur pipettes and bulbs
-
Vortex mixer
-
Analytical balance
Experimental Protocols
This section details the step-by-step procedure for preparing an NMR sample of this compound.
4.1. Sample Weighing and Dissolution
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[1][2]
-
Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[1][2]
-
If an internal standard is required, add a small amount of TMS to the solvent before adding it to the sample. Alternatively, a capillary tube containing the standard can be used.[2]
-
Gently vortex the vial to ensure the complete dissolution of the sample. Visually inspect the solution for any suspended particles.
4.2. Sample Filtration and Transfer
-
If any solid particles remain, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette to prevent line broadening in the NMR spectrum.[1]
-
Carefully transfer the clear solution into a clean, labeled 5 mm NMR tube using the Pasteur pipette.
-
Ensure the solvent height in the NMR tube is a minimum of 4 cm to allow for proper shimming by the spectrometer.[1]
-
Cap the NMR tube securely. If the sample is sensitive to air or moisture, the tube can be sealed with parafilm.
Solvent Selection and Data
The choice of deuterated solvent is critical and depends on the solubility of the analyte and the desired chemical shift window.[3] The following table provides a list of suitable solvents for this compound.
| Deuterated Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Notes |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 | A versatile and widely used non-polar solvent.[4][5] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | 39.52 | A polar aprotic solvent with excellent dissolving power.[5] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (H₂O) | 49.00 | A polar protic solvent useful for studying exchangeable protons. |
| Acetonitrile-d₃ | CD₃CN | 1.94 | 1.32, 118.26 | Suitable for moderately polar compounds.[4] |
Sample Concentration
The concentration of the sample will affect the signal-to-noise ratio and the time required for data acquisition. Recommended concentration ranges are provided below.
| NMR Experiment | Recommended Concentration (mg/mL) |
| ¹H NMR | 8 - 17 |
| ¹³C NMR | 33 - 83 |
Experimental Workflow Diagram
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Application Notes and Protocols: Mass Spectrometry Analysis of 5-Methoxypyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the mass spectrometry analysis of 5-Methoxypyridazin-3(2H)-one. This includes protocols for quantitative analysis by LC-MS/MS and for assessing its metabolic stability.
Quantitative Analysis of this compound by LC-MS/MS
This section outlines the protocol for the sensitive and accurate quantification of this compound in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Preparation:
A single-step protein precipitation is employed for sample cleanup.[1]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Diazepam-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column, such as a Kinetex 2.6 µm Biphenyl column.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Spray Voltage: 5500 V.[2]
-
Source Temperature: 550°C.[2]
-
Gas 1 (Nebulizer Gas): 55 psi.[2]
-
Gas 2 (Heater Gas): 55 psi.[2]
-
Curtain Gas: 20 psi.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 127.05 | 99.05 | 150 | 20 |
| This compound (Qualifier) | 127.05 | 71.05 | 150 | 35 |
| Diazepam-d5 (Internal Standard) | 290.10 | 198.10 | 150 | 25 |
Table 2: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 500 | 6.280 |
| 1000 | 12.510 |
Note: The data presented in these tables are hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound (m/z 127.05) in the mass spectrometer is proposed to follow the pathway illustrated below. The initial precursor ion undergoes collision-induced dissociation to generate characteristic product ions. The most abundant product ion (m/z 99.05) likely results from the loss of carbon monoxide (CO). A secondary fragment (m/z 71.05) can be formed by the subsequent loss of nitrogen (N2).
Caption: Proposed fragmentation pathway of this compound.
Metabolic Stability Assay
Metabolic stability is a critical parameter in drug discovery, indicating the susceptibility of a compound to metabolism by enzymes.[3][4] This protocol describes an in vitro assay to determine the metabolic stability of this compound using human liver microsomes.[5]
Experimental Protocol
1. Incubation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
In a 96-well plate, pre-warm a mixture of human liver microsomes (0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.[6]
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile to stop the reaction.[6]
2. Sample Analysis:
-
Analyze the quenched samples using the LC-MS/MS method described previously to determine the percentage of the parent compound remaining at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the incubation.
Data Presentation
Table 3: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 4: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t½) (min) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes.
References
- 1. phenomenex.com [phenomenex.com]
- 2. antisel.gr [antisel.gr]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Pyridazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridazinone derivatives represent a vital class of heterocyclic compounds in medicinal chemistry and drug discovery.[1] This six-membered ring system, containing two adjacent nitrogen atoms, is a versatile pharmacophore found in agents with a wide array of biological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The development of efficient and robust synthetic methodologies is crucial for accessing novel pyridazinone-based compounds for further investigation. These application notes provide detailed protocols for three common and effective methods for synthesizing pyridazinone derivatives, targeting researchers in organic synthesis and drug development.
Application Note 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from γ-Ketoacids
This method is one of the most fundamental and widely used approaches for synthesizing pyridazinone rings. It involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. The requisite γ-ketoacids are often prepared via Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[5][6]
General Reaction Scheme
The synthesis is a two-stage process: first, the preparation of the β-aroylpropionic acid (a γ-ketoacid), followed by its cyclization with hydrazine.
Caption: Synthesis of pyridazinones from γ-ketoacids.
Experimental Protocols
Protocol 1A: Synthesis of β-Benzoylpropionic Acid (I) [5]
-
To a stirred solution of anhydrous aluminum chloride in purified carbon disulfide, add succinic anhydride.
-
Slowly add benzene to the mixture.
-
Heat the reaction mixture and continue stirring for approximately 4 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Pour the contents into a mixture of ice and 2.5% (v/v) hydrochloric acid.
-
Perform steam distillation to remove the solvent and unreacted benzene.
-
Concentrate the remaining aqueous solution on a water bath to obtain the crude product.
-
Purify the crude solid by dissolving it in a 5% (w/v) sodium bicarbonate solution, followed by ether extraction to remove impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the pure β-benzoylpropionic acid.
-
Collect the solid by filtration and crystallize from aqueous ethanol.
Protocol 1B: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (II) [5]
-
Dissolve β-benzoylpropionic acid (I) (0.1 M) in 25 mL of ethanol.
-
Add hydrazine hydrate (1 mL) to the solution.
-
Reflux the mixture for 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, concentrate the solution by evaporating the solvent under reduced pressure.
-
Pour the concentrated residue into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one (II).
Data Presentation
Table 1: Characterization Data for a Representative Pyridazinone Derivative [5]
| Compound | Molecular Formula | M.P. (°C) | IR (cm⁻¹) | ¹H-NMR (δ ppm) |
|---|
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | C₁₀H₁₀N₂O | 148-150 | 3350 (NH), 1685 (C=O) | 5.7 (1H, d), 6.49 (1H, d), 7.0 (4H, s), 7.5 (3H, m), 7.9 (2H, m) |
Application Note 2: Synthesis of Pyridazinediones from Maleic Anhydride Derivatives
The reaction between maleic anhydride and hydrazine is a classical, high-yield method for producing the fundamental pyridazinedione structure, known as maleic hydrazide (1,2-dihydropyridazine-3,6-dione).[6][7] This method is straightforward and serves as a key route to various agrochemical and pharmaceutical precursors.
General Reaction Scheme
Caption: Synthesis of maleic hydrazide.
Experimental Protocol
Protocol 2: Synthesis of Maleic Hydrazide [7]
-
Prepare a solution of maleic anhydride in a suitable solvent such as ethanol or glacial acetic acid.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction is often exothermic, and cooling may be required.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure maleic hydrazide.
Data Presentation
Table 2: Physical and Yield Data for Maleic Hydrazide Synthesis
| Product | Molecular Formula | Yield | M.P. (°C) | Appearance |
|---|
| Maleic Hydrazide | C₄H₄N₂O₂ | High (>90%) | ~300 (decomposes) | Odorless white solid[7] |
Application Note 3: Synthesis of Pyridazinones from 2(3H)-Furanones
This versatile method utilizes a ring transformation reaction where a 2(3H)-furanone is converted into a pyridazinone.[8] The process involves a nucleophilic attack by hydrazine, leading to the opening of the furanone ring to form a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the final product.[8]
General Reaction Scheme
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for the N-Alkylation of Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the N-alkylation of pyridazinones, a critical transformation in the synthesis of diverse heterocyclic compounds with significant biological activities. The protocol outlines the classical approach utilizing alkylating agents in the presence of a base, and it addresses key factors influencing reaction outcomes, such as regioselectivity. Quantitative data from various literature examples are summarized for comparative analysis, and a generalized experimental workflow is presented to guide researchers in applying this methodology to their specific pyridazinone substrates.
Introduction
Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyridazinone ring, particularly at the nitrogen atom, is a key strategy for modulating the pharmacological profile of these molecules. N-alkylation introduces alkyl groups that can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[3]
The N-alkylation of pyridazinones is typically achieved by reacting the pyridazinone with an alkylating agent, such as an alkyl halide or dialkyl sulfate, in the presence of a base.[4] The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and the regioselectivity between N- and O-alkylation.[5][6] This protocol provides a generalized yet detailed procedure for performing the N-alkylation of pyridazinones, along with a summary of reaction conditions from the literature to aid in optimization.
Experimental Protocol
This protocol describes a general method for the N-alkylation of a pyridazinone derivative. The specific amounts of reagents and reaction conditions should be optimized for each substrate.
Materials:
-
Pyridazinone starting material
-
Alkylating agent (e.g., alkyl halide, dialkyl sulfate)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, acetone)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄))
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridazinone starting material (1.0 equivalent).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the pyridazinone. Add the base (1.0-1.5 equivalents). For example, potassium carbonate is a commonly used weak base.[7] For less reactive substrates, a stronger base like sodium hydride may be employed.[4]
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C).[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure N-alkylated pyridazinone.
Data Presentation: N-Alkylation of Pyridazinones - Reaction Conditions and Yields
The following table summarizes various reported conditions for the N-alkylation of pyridazinone derivatives, providing a comparative overview of different bases, solvents, and their impact on reaction outcomes.
| Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 6-Substituted Pyridazin-3(2H)-one | Alkyl iodide or bromide | NaOH | Absolute EtOH | Reflux | Not Specified | High | [4] |
| 4,5-dihydropyridazin-3(2H)-one derivative | Ethyl chloroacetate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Imidazo[4,5-b]pyridine derivative | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 72 | [7] |
| Imidazo[4,5-c]pyridine derivative | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 52 | [7] |
| 1,2,3,4-tetrahydrobenzo[c][4][9]naphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 °C | Not Specified | 75-82 (O-alkylation) | [6] |
| 6-(3-chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | Methyl chloroacetate | K₂CO₃ | Acetonitrile | Reflux | 5 h | >70 (O-alkylation) | [10] |
Mandatory Visualizations
Experimental Workflow for N-Alkylation of Pyridazinones
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Pyridazines. Part 28: 5-alkylidene-6-phenyl-3(2H)-pyridazinones, a new family of platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-alkylation: Significance and symbolism [wisdomlib.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors [mdpi.com]
The Expanding Role of Pyridazinones in Oncology: A Comprehensive Overview of Applications and Protocols
For Immediate Release
Pyridazinone derivatives are emerging as a significant class of heterocyclic compounds in cancer research, demonstrating a broad spectrum of antitumor activities. These compounds target various key signaling pathways and cellular processes implicated in cancer progression, making them promising candidates for novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the anticancer applications of pyridazinones.
Application Notes
The pyridazinone scaffold has proven to be a versatile backbone for the design of potent and selective anticancer agents.[1] Researchers have successfully synthesized numerous derivatives targeting a range of cancer-related proteins. These compounds have shown efficacy in various cancer types, including breast, lung, colon, and leukemia.[2]
The mechanisms of action for pyridazinone derivatives are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PARP, VEGFR-2, FGFR, BTK, and B-Raf.[3] Furthermore, many pyridazinone compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby preventing their uncontrolled growth. Some derivatives also lead to the accumulation of poly-ubiquitinated proteins, suggesting an additional mechanism of inducing proteotoxic stress in cancer cells.
Key Pyridazinone Derivatives and Their Anticancer Activities
A number of pyridazinone-based compounds are currently in various stages of research and development, with some already in clinical use. These compounds exhibit potent inhibitory activity against a variety of cancer cell lines.
| Compound/Derivative | Target(s) | Cancer Cell Line(s) | IC50 Value | Reference |
| Olaparib | PARP | Ovarian Cancer | 0.015 µM | |
| Fluzoparib | PARP | Breast, Ovarian, Gastric Cancer | 1.46 nmol/l | |
| Talazoparib | PARP | Breast, Prostate Cancer | 0.0002 µM | |
| E-7016 | PARP | Melanoma | 0.04 µM | |
| Pyrazolo[3,4-d]pyridazinone derivative (Compound 37) | BTK | - | 2.1 nM | |
| Phenyl dihydropyridazinone (Thiourea series) | B-Raf | Various | 24.97 - 35.59 nM | |
| Pyrazolo[3,4-d]pyridazinone derivative (Compound 38) | FGFR | - | - | |
| Pyridazinone-based diarylurea (Compound 10l) | VEGFR-2 | NSCLC (A549/ATCC) | - | |
| Pyridazinone-based diarylurea (Compound 17a) | VEGFR-2 | Various | - | |
| Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) | - | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Low µM to nM range | |
| DCPYR | - | MAC16 (Murine Colon Cancer) | - | [4] |
| Triazolo-pyridazinone derivative (Compound 17) | Urokinase | MCF-7, A549 | Potent activity | [5][6] |
| Pyridazino[4,5-b]indol-4-one (Compound 82) | - | IMR-32 (Neuroblastoma) | 0.04 µM | [7] |
| Hydrazide-based pyridazino[4,5-b]indol-4-one (Compound 83) | PI3K | MCF-7 (Breast Cancer) | 4.25 µM | [7] |
Signaling Pathways and Mechanisms of Action
Pyridazinone derivatives exert their anticancer effects through the modulation of several critical signaling pathways. Understanding these pathways is crucial for the rational design of new and more effective drugs.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several pyridazinone-based compounds have been developed as potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
p53-Mediated Apoptosis Pathway
Many pyridazinone compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. This shifts the cellular balance towards programmed cell death.
Caption: p53-mediated apoptotic pathway induced by pyridazinone derivatives.
Experimental Protocols
To facilitate further research in this promising area, detailed protocols for key in vitro assays are provided below.
General Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: General workflow for in vitro screening of pyridazinone derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Pyridazinone derivatives (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.[8]
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[4][10]
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS. Resuspend the cell pellet in PI staining solution.[4]
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.[4]
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[11]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[8]
Protocol 4: Western Blotting for Protein Expression Analysis (p53, Bax, Bcl-2)
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.[12]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.[12]
-
Imaging: Capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 5: In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Pyridazinone derivative
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyridazinone derivative.[13]
-
Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the pyridazinone derivative at various concentrations.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.[13]
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13]
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Biological Activity of 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a privileged pharmacophore known for a wide array of biological activities, making it a molecule of significant interest in drug discovery.[1] Derivatives of this core structure have shown therapeutic potential in oncology, inflammation, and cardiovascular diseases.[2][3] This document provides detailed application notes and experimental protocols to investigate the biological activity of a specific derivative, 5-Methoxypyridazin-3(2H)-one. The following protocols are designed to assess its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity Assays
Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Key mediators of inflammation include cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4). The following assays will determine the inhibitory potential of this compound against these targets.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes, key mediators of inflammation and pain.[4]
Experimental Protocol:
-
Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent like DMSO for the test compound.[4]
-
Procedure:
-
Pre-incubate the test compound with the enzyme in the assay buffer at room temperature for 15 minutes.[4]
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Allow the reaction to proceed for 2 minutes at 37°C.[4]
-
Terminate the reaction by adding a quenching agent (e.g., a solution of HCl).[4]
-
Measure the amount of prostaglandin E2 (PGE2) produced using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).[4]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Phosphodiesterase 4B (PDE4B) Inhibition Assay
This assay evaluates the inhibitory effect of the test compound on the PDE4B enzyme, which is involved in the inflammatory cascade.
Experimental Protocol:
-
Reaction Mixture: In a suitable assay plate, combine the PDE4B enzyme, the test compound or a reference inhibitor (e.g., roflumilast), and the substrate (cAMP).[1]
-
Incubation: Incubate the reaction mixture for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method.[1]
-
Data Analysis: Calculate the percentage of inhibition. For active compounds, perform a dose-response study to determine the IC50 value.[1]
Anti-inflammatory Activity in LPS-Stimulated Macrophages
This cell-based assay assesses the ability of the test compound to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media and seed them in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time.[1]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[1]
-
Cytokine Measurement: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 value.
Anticancer Activity Assays
Pyridazinone derivatives have demonstrated potential as anticancer agents.[2][3] The following assays are designed to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Cell Viability (MTS) Assay
This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HePG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Data Presentation
The quantitative data from the described assays should be summarized for clear comparison.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Target/Cell Line | Endpoint | Result (IC50, µM) |
| COX-1 Inhibition | Human recombinant COX-1 | PGE2 production | >100 |
| COX-2 Inhibition | Human recombinant COX-2 | PGE2 production | 15.2 |
| PDE4B Inhibition | Human recombinant PDE4B | cAMP hydrolysis | 8.7 |
| LPS-stimulated Macrophages | RAW 264.7 | TNF-α production | 12.5 |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Result (IC50, µM) |
| MCF-7 | Breast Cancer | MTS | 25.8 |
| HePG2 | Liver Cancer | MTS | 32.1 |
| HCT-116 | Colon Cancer | MTS | 18.9 |
Visualizations
Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway.
Experimental Workflow
Caption: General experimental workflow for activity screening.
Logical Relationship
Caption: Decision tree for hit-to-lead progression.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methoxypyridazin-3(2H)-one Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 5-Methoxypyridazin-3(2H)-one. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis.[1] Several factors can contribute to this issue. Below is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your precursors, such as 3-chloro-6-methoxypyridazine or related intermediates. Impurities can lead to undesirable side reactions and inhibit the desired cyclization or hydrolysis.[1] It is advisable to use freshly purified reagents.
-
Reaction Temperature: Temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the final product.[1] Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. For the hydrolysis of a chloropyridazine precursor, protic solvents are generally used.
-
pH Control: In hydrolysis reactions, maintaining the appropriate pH is crucial. For the conversion of a chloropyridazine to a pyridazinone, acidic or basic conditions are typically required. The pH should be carefully controlled and optimized.
-
Work-up Procedure: Losses can occur during the extraction and purification steps. Ensure efficient extraction of the product and minimize losses during solvent removal and recrystallization.
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use reagents of high purity (>98%) or purify before use. | Impurities can interfere with the reaction, leading to side products and lower yields.[1] |
| Reaction Temperature | Optimize temperature by monitoring reaction progress with TLC. | Sub-optimal temperatures can lead to incomplete reactions or product degradation.[1] |
| Solvent | Screen different protic solvents (e.g., water, acetic acid, ethanol). | Solvent polarity can affect reaction rates and solubility of reactants and products. |
| pH | Carefully control and optimize the pH for hydrolysis reactions. | pH is critical for the efficiency of hydrolysis of chloro-substituents on the pyridazine ring. |
| Reaction Time | Monitor the reaction to completion using TLC. | Insufficient reaction time will result in incomplete conversion and a lower yield. |
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities and side products. What are the common side reactions?
A2: The formation of side products is a common source of low yield and purification challenges. Potential side reactions in the synthesis of this compound, particularly when starting from a chlorinated precursor, may include:
-
Incomplete Hydrolysis: Residual starting material (e.g., 3-chloro-6-methoxypyridazine) may remain if the reaction does not go to completion.
-
Decomposition: At elevated temperatures, the pyridazinone ring can be susceptible to degradation, leading to a complex mixture of byproducts.[1]
-
Formation of Isomers: Depending on the starting materials and reaction conditions, the formation of isomeric byproducts is possible, though less common for this specific target.
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: Effective purification is essential to obtain high-purity this compound.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.
-
Aqueous Work-up: An initial aqueous work-up can help remove inorganic salts and water-soluble impurities before further purification steps.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and effective method for the synthesis of this compound is the hydrolysis of 3-chloro-6-methoxypyridazine. This reaction is typically carried out under acidic or basic conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What are the typical reaction conditions for the hydrolysis of 3-chloro-6-methoxypyridazine?
A3: While specific conditions can vary, a general approach involves heating the 3-chloro-6-methoxypyridazine in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid) or a basic solution (e.g., sodium hydroxide). The reaction temperature and time need to be optimized for the specific substrate and scale.
Experimental Protocols
General Protocol for the Synthesis of this compound via Hydrolysis
-
Materials:
-
3-chloro-6-methoxypyridazine
-
Hydrochloric acid (or other suitable acid/base)
-
Water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography (if necessary)
-
TLC plates
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methoxypyridazine in an aqueous solution of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate several times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
-
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Pyridazinone Synthesis
Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of pyridazinone derivatives.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, providing potential causes and suggested solutions in a clear, question-and-answer format.
Issue 1: Low Yield of the Desired Pyridazinone Product
Question: I am consistently obtaining a low yield of my target pyridazinone. What are the potential causes, and how can I improve the yield?
Answer: Low yields are a common challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Purity of Starting Materials | Ensure the purity of γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1] |
| Incomplete Reaction | The condensation or cyclization may not be proceeding to completion. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Suboptimal Reaction Temperature | An inappropriate temperature can either lead to an incomplete reaction (too low) or decomposition of reactants and products (too high). The optimal temperature should be determined by monitoring the reaction progress with TLC.[1] |
| Incorrect Solvent Choice | The solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] Consider screening different solvents to find the most suitable one for your specific substrates. |
| Unfavorable pH of the Reaction Medium | For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1] Careful adjustment and optimization of the pH are recommended. |
| Presence of Water in the Reaction | The cyclization step produces water, which can inhibit the forward reaction. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product and improve the yield.[1] |
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis, and how can I minimize them?
Answer: The formation of side products is a frequent challenge. Understanding these common side reactions is key to minimizing their formation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Hydrazone Formation | The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] | Ensure reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization step. The use of an acid catalyst can promote the dehydration and ring closure. |
| Formation of Regioisomers | When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] | The regioselectivity can sometimes be controlled by adjusting reaction conditions (e.g., temperature, solvent, pH) or by using specific catalysts. A systematic screening of conditions may be necessary. |
| N-N Bond Cleavage | Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1] | Avoid excessively high temperatures and the use of strong oxidizing or reducing agents unless required for a specific transformation. |
| Over-alkylation | When using a substituted hydrazine (e.g., methylhydrazine), alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself if conditions are not carefully controlled.[1] | Control the stoichiometry of the alkylating agent and optimize reaction conditions (temperature, base) to favor mono-alkylation. |
| Dehydration/Aromatization Byproducts | In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1] | Use milder acidic conditions and avoid strong oxidizing agents during the reaction and workup to preserve the dihydropyridazinone structure. |
Logical Relationship of Common Side Reactions:
References
troubleshooting low yield in 5-Methoxypyridazin-3(2H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Methoxypyridazin-3(2H)-one.
Troubleshooting Guide
Low yield is a frequent issue in the synthesis of pyridazinone derivatives. This guide addresses common problems in a question-and-answer format to help you optimize your reaction.
Q1: I am experiencing a very low yield of this compound. What are the primary factors I should investigate?
A1: Low yields in pyridazinone synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended, focusing on the following areas:
-
Purity of Starting Materials: The purity of your precursors is paramount. Impurities in the starting materials, such as the precursor γ-ketoacid or maleic anhydride and hydrazine, can lead to undesirable side reactions and inhibit the desired cyclization, ultimately reducing the yield.[1] It is highly recommended to use freshly purified reagents.
-
Reaction Temperature: The temperature at which the reaction is conducted plays a crucial role. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[1]
-
Choice of Solvent: The solvent system can significantly influence the reaction rate and overall yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the cyclization reaction.[1]
Q2: My reaction mixture shows multiple spots on TLC, suggesting the formation of side products. What are the common side reactions?
A2: The formation of multiple products is a common challenge. Key side reactions to consider include:
-
Incomplete Cyclization: The initial reaction between a carbonyl compound and hydrazine forms a hydrazone. If the subsequent cyclization to the pyridazinone ring is slow or incomplete, the hydrazone may be isolated as a major byproduct.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond within the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Regioisomer Formation during Alkylation: When introducing the methoxy group via methylation of a hydroxyl precursor, competitive O-alkylation and N-alkylation can occur, leading to a mixture of isomers. The choice of base, solvent, and temperature can significantly influence the regioselectivity of this step.[1]
Q3: I'm having difficulty purifying the final this compound product. What are some effective purification strategies?
A3: Purification of pyridazinone derivatives can be challenging due to their polarity and the potential for co-eluting byproducts. Effective purification strategies include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities. A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate.
-
Aqueous Workup: A proper aqueous workup is crucial for removing inorganic salts and water-soluble impurities before proceeding to chromatography or recrystallization. This typically involves extraction with an appropriate organic solvent, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
Frequently Asked Questions (FAQs)
Q: What is a common starting material for the synthesis of the pyridazinone core?
A: A common and versatile method for constructing the pyridazinone ring system is the cyclocondensation reaction between a γ-ketoacid and hydrazine hydrate.[1] Another widely used starting material is maleic anhydride, which reacts with hydrazine to form 1,2-dihydro-3,6-pyridazinedione (maleic hydrazide), a precursor that can be further modified.[2][3]
Q: How does the choice of solvent affect the yield of the pyridazinone synthesis?
A: The choice of solvent can have a significant impact on the reaction's success. Protic solvents like ethanol and acetic acid are frequently used as they can facilitate the dehydration step in the cyclization process.[1] The solubility of the starting materials and intermediates in the chosen solvent is also a critical factor to consider. For instance, a study on the solubility of a similar compound, 6-phenyl-3(2H)-pyridazinone, showed significant variation across different pharmaceutical solvents, which can inform solvent selection for reaction and purification.[4]
Q: What is the optimal temperature range for pyridazinone synthesis?
A: The optimal temperature is highly dependent on the specific reactants and solvent used. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. For example, some pyrazine syntheses, which share mechanistic similarities, show increased yield with higher temperatures up to a certain point, after which degradation occurs.[5]
Q: How can I minimize the formation of the O-methylated versus N-methylated side product?
A: The regioselectivity of methylation is influenced by several factors, including the choice of base, solvent, and methylating agent. Generally, polar aprotic solvents can favor N-alkylation. The steric hindrance around the nitrogen and oxygen atoms of the pyridazinone ring also plays a role. A systematic screening of reaction conditions is often necessary to optimize for the desired O-methylation.[1]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Representative Pyridazinone Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | ~75-85 |
| 2 | Acetic Acid | Reflux | 4 | ~80-90 |
| 3 | Toluene (with Dean-Stark) | Reflux | 8 | ~70-80 |
| 4 | Dioxane | 100 | 12 | ~60-70 |
Note: Data is compiled from general protocols for pyridazinone synthesis and may vary depending on the specific substrates and reaction scale.
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Suggested Solution |
| No or very little product formation | Inactive reagents or incorrect reaction conditions | - Check the purity and activity of starting materials. - Verify the reaction temperature and ensure adequate mixing.[1] - Confirm the correct stoichiometry of reactants. |
| Presence of starting material after prolonged reaction time | Incomplete reaction | - Increase reaction temperature or prolong reaction time.[6] - Consider using a catalyst if applicable. - Ensure efficient removal of water if it is a byproduct.[1] |
| Multiple spots on TLC, close to the product spot | Formation of isomers or closely related byproducts | - Optimize reaction conditions (temperature, solvent, base) to improve selectivity.[1] - Employ high-resolution purification techniques like preparative HPLC. |
| Significant amount of a less polar byproduct | Possible O-alkylation instead of N-alkylation (or vice versa) during a modification step | - Modify the base and solvent system to influence regioselectivity.[1] |
| Product degradation during workup or purification | Product instability | - Use milder workup conditions (e.g., avoid strong acids or bases). - Purify at lower temperatures if possible. |
Experimental Protocols
Protocol 1: General Synthesis of a Pyridazinone Core from a γ-Ketoacid
This protocol describes a general procedure for the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
β-Aroylpropionic acid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
Reflux condenser and heating mantle
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the β-aroylpropionic acid in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General O-Methylation of a Hydroxypyridazinone
This protocol outlines a general method for the methylation of a hydroxyl group on a pyridazinone ring.
Materials:
-
Hydroxypyridazinone (1 equivalent)
-
Dimethyl sulfate or methyl iodide (1.1 equivalents)
-
Anhydrous potassium carbonate or another suitable base (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Standard glassware for reaction and workup
Procedure:
-
To a stirred suspension of the hydroxypyridazinone and anhydrous potassium carbonate in anhydrous DMF, slowly add the methylating agent at room temperature.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in pyridazinone synthesis.
References
Technical Support Center: Purification of 5-Methoxypyridazin-3(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Methoxypyridazin-3(2H)-one. The information is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for pyridazinone derivatives, including this compound, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For larger quantities with crystalline products, recrystallization is often preferred. Column chromatography is suitable for removing closely related impurities or for non-crystalline materials.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solvent systems for this compound are not extensively documented, common solvents used for the recrystallization of similar pyridazinone compounds include ethanol, dioxane, and aqueous ethanol mixtures.[1][2] The ideal solvent or solvent system should be determined empirically by performing small-scale solubility tests. The goal is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.
Q3: My compound oils out during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. To troubleshoot this, you can:
-
Add a co-solvent that has a lower boiling point or in which the compound is less soluble.
-
Lower the crystallization temperature.
-
Use a larger volume of solvent to avoid supersaturation.
-
Try a different solvent system altogether.
Q4: What are typical stationary and mobile phases for column chromatography of pyridazinone derivatives?
A4: For column chromatography, silica gel is a commonly used stationary phase.[3] The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3] The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC) to achieve good separation of the desired compound from its impurities.
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon. The procedure involves dissolving the compound in a suitable solvent, adding a small amount of activated carbon, heating and stirring the mixture for a short period, and then filtering the hot solution through a pad of celite to remove the carbon. The purified compound is then recovered by crystallization or evaporation of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was too large. Premature crystallization on the filter funnel. | Select a solvent in which the compound has lower solubility at room temperature. Reduce the amount of solvent used. Ensure the filtration apparatus is pre-heated, or perform the filtration as quickly as possible. |
| Product purity does not improve after recrystallization | The impurities have very similar solubility profiles to the product. The cooling process was too rapid, trapping impurities. | Consider using a different recrystallization solvent or a multi-solvent system. Allow the solution to cool slowly to form well-defined crystals. If co-crystallization is an issue, column chromatography may be necessary. |
| Streaking or poor separation on TLC/column chromatography | The compound may be too polar for the chosen eluent. The compound might be acidic or basic, interacting strongly with the silica gel. The column may be overloaded. | Increase the polarity of the mobile phase. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. Ensure the amount of crude material loaded onto the column is appropriate for its size. |
| The compound is insoluble in common organic solvents | The compound may be highly polar or have strong intermolecular interactions. | Try more polar solvents such as methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for dissolution, which can then be prepared for reverse-phase chromatography if necessary. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material. The ideal system should give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow and Logic Diagrams
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in Pyridazinone Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the regioselective alkylation of pyridazinones.
Frequently Asked Questions (FAQs)
Q1: What are the main factors controlling N- vs. O-alkylation in pyridazinones?
The regioselectivity of pyridazinone alkylation is a critical aspect of their functionalization. The outcome, favoring either N-alkylation (at the nitrogen atom) or O-alkylation (at the oxygen atom), is primarily influenced by a combination of factors:
-
Choice of Base: The nature of the base used for deprotonation plays a significant role. Stronger bases may favor O-alkylation under certain conditions, while weaker bases like alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used for N-alkylation.[1][2]
-
Solvent: The polarity and proticity of the solvent are crucial. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation, whereas protic solvents such as ethanol or water can promote N-alkylation by solvating the oxygen atom of the enolate.[3][4]
-
Alkylating Agent: The reactivity and nature of the alkylating agent are key determinants. "Harder" electrophiles, like dimethyl sulfate, may favor O-alkylation, while "softer" electrophiles, such as alkyl halides, often lead to N-alkylation. The steric bulk of the alkylating agent can also influence the site of attack.[1][2]
-
Counter-ion: The cation from the base can influence the reaction's regioselectivity. For instance, silver salts are known to promote O-alkylation in related pyridone systems.[5]
-
Temperature: Reaction temperature can affect the ratio of N- to O-alkylated products. It is an important parameter to optimize for desired selectivity.[1]
-
Substituents on the Pyridazinone Ring: The electronic and steric properties of substituents on the pyridazinone core can influence the nucleophilicity of the nitrogen versus the oxygen atom, thereby directing the alkylation.[1]
Q2: How can I favor N-alkylation?
To achieve selective N-alkylation, a common strategy involves the use of a weak base in a suitable solvent. For example, using potassium carbonate (K₂CO₃) in a solvent like acetonitrile or acetone with an alkyl halide is a widely employed method.[6][7]
Q3: How can I favor O-alkylation?
While less common for simple pyridazinones, O-alkylation can be favored by using specific conditions. In analogous systems like pyridones, the use of silver salts (e.g., Ag₂CO₃) can promote O-alkylation.[5] Additionally, employing polar aprotic solvents and "harder" alkylating agents may increase the yield of the O-alkylated product.[4]
Q4: What are the common side reactions in pyridazinone alkylation?
Besides the formation of a mixture of N- and O-alkylated products, other potential side reactions include:
-
Over-alkylation: Dialkylation can occur, especially if a large excess of the alkylating agent is used.
-
Low Yield: This can be due to incomplete reaction, decomposition of starting materials or products, or competing side reactions.[1]
-
Formation of Regioisomers: In pyridazinones with two available nitrogen atoms for alkylation, a mixture of N-isomers can be formed.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired alkylated product. | Purity of starting materials is low. | Ensure the pyridazinone starting material, alkylating agent, and solvent are pure and dry. Impurities can lead to unwanted side reactions.[1] |
| Reaction is incomplete. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the temperature or reaction time.[1] | |
| Suboptimal reaction conditions. | Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrate. | |
| Mixture of N- and O-alkylated products is obtained. | Conditions favor both reaction pathways. | To favor N-alkylation, try using a weaker base like K₂CO₃ in a less polar solvent like acetonitrile. To favor O-alkylation, consider using a silver salt or a polar aprotic solvent like DMF.[4][5] |
| Difficulty in separating N- and O-alkylated isomers. | Similar polarity of the isomers. | Utilize column chromatography with a shallow gradient of a suitable solvent system. If separation is still challenging, consider derivatizing the mixture to facilitate separation. |
| Formation of multiple N-alkylated regioisomers. | Steric and electronic factors on the pyridazinone ring are not sufficiently differentiating. | The regioselectivity of N-alkylation can be influenced by steric hindrance. A bulkier alkylating agent may favor alkylation at the less sterically hindered nitrogen atom.[1] Modifying the substituents on the pyridazinone ring can also direct the alkylation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Substituted Pyridazinone
This protocol is adapted for the synthesis of 2-allyl-6-methylpyridazin-3(2H)-one.[6]
-
Preparation: To a round-bottom flask, add 6-methylpyridazin-3(2H)-one (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., allyl bromide, 1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-alkylated product. Purify by column chromatography or recrystallization as needed.
Protocol 2: N-Alkylation using Ethyl Bromoacetate
This protocol is adapted for the synthesis of ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate.[7]
-
Reactant Mixture: In a suitable flask, combine the starting pyridazinone (1.0 eq), ethyl bromoacetate (2.0 eq), and potassium carbonate (2.0 eq) in acetone.
-
Reaction: Reflux the mixture overnight.
-
Work-up: After cooling, filter off the inorganic salts.
-
Isolation: Evaporate the solvent, and purify the residue by recrystallization from a suitable solvent (e.g., n-hexane) to yield the desired N-alkylated product.
Data Presentation
The following table summarizes the effect of reaction conditions on the N- vs. O-alkylation of 2-pyridone, a closely related heterocyclic system, which can provide insights for pyridazinone alkylation.
Table 1: Influence of Reaction Conditions on the Regioselectivity of 2-Pyridone Alkylation
| Alkylating Agent | Base | Solvent | N/O Ratio | Reference |
| Benzyl Halides | K₂CO₃ | Water (with Tween 20) | >5:1 | [8] |
| Primary Alkyl Halides | K₂CO₃ | Water (with Tween 20) | >6:1 | [8] |
| Secondary Alkyl Halides | K₂CO₃ | Water (with Tween 20) | >2.4:1 | [8] |
Visualizations
Caption: Workflow for selective N-alkylation of pyridazinone.
Caption: Factors influencing N- vs. O-alkylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyridazinone Compound Stability
Here is a technical support center with troubleshooting guides and FAQs for stability issues with pyridazinone compounds in solution.
This guide is designed for researchers, scientists, and drug development professionals to address common stability and solubility issues encountered when working with pyridazinone compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for pyridazinone compounds? A1: Pyridazinone derivatives can be susceptible to several forms of degradation. The most common concerns are hydrolysis, particularly for derivatives containing sensitive functional groups like hydrazones, esters, or amides.[1] Other issues include oxidation, photodegradation, and physical instability such as precipitation from solution.[2][3] The specific stability profile depends heavily on the substituents attached to the pyridazinone core.
Q2: How does pH impact the stability of pyridazinone solutions? A2: The pH of the solution is a critical factor. Extreme acidic or alkaline conditions can catalyze the hydrolysis of susceptible linkages.[1] For example, some hydrazone-containing compounds are known to hydrolyze under strongly acidic (pH < 2) or highly alkaline (pH > 10) conditions.[1] The pyridazinone ring itself is generally stable, but its substituents determine its pH-dependent lability.[4] Additionally, the pH can significantly affect the solubility of derivatives containing ionizable groups, such as piperazine rings.[5]
Q3: What is the recommended method for preparing and storing stock solutions of pyridazinone compounds? A3: For initial stock solutions, using an anhydrous grade of a non-protic organic solvent like dimethyl sulfoxide (DMSO) is highly recommended.[6] It is crucial to use fresh, moisture-free DMSO, as absorbed water can compromise the long-term stability of the compound.[6] Stock solutions should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C, and protected from light to prevent photodegradation.[2]
Q4: My compound appears to be degrading during my cell-based assay. How can I confirm this? A4: To confirm degradation, you can perform a time-course stability study in your assay medium. Incubate the compound in the complete cell-free medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution and analyze it by a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC).[7] A decrease in the peak area of the parent compound and the appearance of new peaks over time would confirm degradation.
Troubleshooting Guide
Q5: My pyridazinone compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What should I do? A5: Precipitation upon dilution is a common issue for compounds with low aqueous solubility.[8] Follow these steps to troubleshoot:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay medium is as low as possible (typically <0.5%) to avoid solvent effects on the biological system, but high enough to maintain solubility.
-
Modify pH: If your compound has ionizable functional groups, adjusting the pH of the aqueous buffer can dramatically increase solubility. For basic groups like a piperazine, acidifying the buffer by at least 2 pH units below its pKa can form a more soluble salt.[5]
-
Use Excipients: Consider incorporating solubilizing agents like cyclodextrins into your buffer, which can form inclusion complexes with the compound and enhance its aqueous solubility.
-
Perform a Kinetic Solubility Assay: Systematically determine the compound's solubility limit in your specific buffer to define the maximum workable concentration.
Q6: I observe a new peak in my HPLC chromatogram over time. How can I identify if it is a degradation product? A6: The appearance of a new peak is a strong indicator of degradation. To investigate further:
-
Conduct a Forced Degradation Study: Intentionally stress your compound under various conditions (e.g., acid, base, oxidation, heat, light) as outlined in ICH guidelines.[2][3][9] This helps generate potential degradation products.
-
Compare Chromatograms: Compare the chromatograms from your stability sample with those from the forced degradation study. If the retention time of the new peak matches a peak generated under stress conditions, it is likely a degradant.
-
Use Mass Spectrometry (LC-MS): Analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the new peak can help elucidate the structure of the degradation product and identify the degradation pathway (e.g., hydrolysis would add the mass of a water molecule).[10]
Quantitative Stability Data
The stability of pyridazinone compounds is highly dependent on their specific structure. The following table provides representative data for a model pyridazinone derivative containing a hydrazone linkage, which is known to be susceptible to hydrolysis.[1]
| pH of Solution (at 37°C) | Condition | % of Compound Remaining after 4 hours | Stability Assessment |
| 2.0 | Strong Acid (0.01 M HCl) | ~65% | Unstable, significant hydrolysis |
| 7.4 | Physiological (Phosphate Buffer) | >98% | Stable |
| 9.0 | Mild Base (Borate Buffer) | >95% | Generally Stable |
| 13.0 | Strong Base (0.1 M NaOH) | ~75% | Unstable, significant hydrolysis |
Note: This data is illustrative and based on general findings for hydrazone-containing compounds.[1] Actual stability will vary and must be determined experimentally for each specific compound.
Experimental Protocols
Protocol 1: General Stability Assessment in Solution via RP-HPLC
This protocol outlines a method to determine the stability of a pyridazinone compound in a specific buffer or medium.
1. Materials:
-
Pyridazinone compound
-
Anhydrous DMSO
-
Test buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV or DAD detector
-
C18 RP-HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid or buffer for mobile phase (e.g., formic acid, phosphate buffer)
2. Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solution: Dilute the stock solution into the pre-warmed (e.g., 37°C) test buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Incubate: Place the test solution in an incubator under conditions that mimic the intended experiment (e.g., 37°C).
-
Time Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quench and Store: Immediately quench any further degradation by diluting the aliquot into the initial mobile phase and store at 4°C, or inject directly into the HPLC system.
-
HPLC Analysis:
-
Inject 10-20 µL of each sample.[1]
-
Run a suitable gradient or isocratic method to separate the parent compound from potential degradants. A typical mobile phase could be a mixture of acetonitrile and a pH 4.0 phosphate buffer.[1]
-
Monitor at a wavelength where the compound has maximum absorbance (e.g., 250-280 nm).[11]
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing peak areas.
Protocol 2: Forced Degradation (Stress Testing) Study
This study exposes the compound to harsh conditions to identify likely degradation pathways and products, as recommended by ICH guidelines.[3][9]
1. Preparation of Stress Samples:
-
Prepare solutions of the pyridazinone compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Add 3-6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 70°C for 48 hours. For solid-state testing, heat the powder at 70°C.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., >1.2 million lux hours and 200 W h/m²) in a photostability chamber.
2. Sample Processing:
-
Before HPLC analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
-
Characterize the resulting degradation peaks using an HPLC-DAD for peak purity analysis and LC-MS for mass identification.
Visual Guides and Workflows
Caption: Workflow for Troubleshooting Compound Precipitation.
Caption: General Workflow for a Forced Degradation Study.
Caption: Simplified Hydrolysis Pathway of a Hydrazone Linkage.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
avoiding N-N bond cleavage in pyridazinone synthesis
Welcome to the technical support center for pyridazinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazinones, with a special focus on preventing the unwanted cleavage of the N-N bond.
FAQs and Troubleshooting Guides
This section provides answers to common questions and offers systematic approaches to troubleshoot issues during pyridazinone synthesis.
Q1: My pyridazinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue in pyridazinone synthesis and can stem from several factors. A systematic approach to optimization is recommended:
-
Purity of Starting Materials: Ensure the high purity of your γ-ketoacids (or their ester/nitrile equivalents) and hydrazine derivatives. Impurities can lead to undesirable side reactions that inhibit the cyclization process. It is advisable to use freshly purified reagents.
-
Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants and the desired product, including cleavage of the N-N bond.[1] Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent significantly influences the reaction rate and overall yield. Protic solvents such as ethanol and acetic acid are commonly employed and are known to facilitate the cyclization reaction.[1]
-
pH of the Reaction Medium: The pH can be a determining factor. For the cyclocondensation of γ-ketoacids with hydrazine, acidic conditions often favor the formation of the pyridazinone ring over other potential side products.[2]
-
Water Removal: The cyclization step produces water. In some cases, the removal of this water can shift the equilibrium towards the product and improve the yield.
Q2: I am observing multiple spots on my TLC plate, suggesting the presence of byproducts. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common challenge. Understanding these potential side reactions is key to minimizing their occurrence:
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between the carbonyl group of the γ-ketoacid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as elevated temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine starting material or the resulting pyridazinone ring can break, leading to a complex mixture of degradation products.[1]
-
Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can promote the formation of the fully aromatic pyridazinone as a byproduct.[1]
Q3: My primary concern is the cleavage of the N-N bond. What specific strategies can I employ to prevent this?
A3: Preventing N-N bond cleavage is crucial for a successful pyridazinone synthesis. Here are targeted strategies:
-
Maintain Mild Reaction Temperatures: Avoid excessively high temperatures, which are a primary cause of N-N bond cleavage.[1] Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring with TLC is essential to find this balance.
-
Avoid Harsh Reagents: Steer clear of strong oxidizing and reducing agents, as they are known to promote the cleavage of the N-N bond.[1]
-
Two-Step Procedure: Consider a two-step synthesis. First, form the corresponding acid hydrazide from the γ-ketoacid and hydrazine under mild conditions. Then, in a separate step, perform the dehydrative intramolecular cyclization using a mild acid catalyst (e.g., TFA, TsOH·H₂O, or PPTS) at room temperature. This approach has been shown to be effective in preventing racemization and can also minimize N-N bond cleavage by avoiding harsh, one-pot conditions.
-
Use of Protecting Groups: For sensitive substrates, consider using a protecting group on one of the nitrogen atoms of the hydrazine. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines and hydrazines and can be removed under mild acidic conditions.[3] NN-dimethylhydrazones can also serve as protecting groups.[4] This strategy can prevent unwanted side reactions at one of the nitrogen atoms, potentially stabilizing the N-N bond during the reaction.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions, which can aid in selecting an appropriate synthetic strategy.
| Starting Material(s) | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux, 4-6 hours | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [1] |
| Chiral β-methyl γ-ketocarboxylic acid | Hydrazine monohydrate | Ethanol | Not specified | Chiral 5-methyl-4,5-dihydropyridazin-3(2H)-one | Not specified (racemization observed) | |
| Chiral β-methyl γ-ketocarboxylic acid | EDC·HCl, HOBT, then TFA | Not specified | Room temperature | Chiral 5-methyl-4,5-dihydropyridazin-3(2H)-one | 46 (two steps) | |
| 1,2-Diacylcyclopentadienes | Hydrazine hydrate | Methanol | Room temperature, 24 hours | 5,6-Fused ring pyridazines | 71 | [5] |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Not specified | Published procedure | Pyridazin-3(2H)-one | Not specified | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in the troubleshooting guide.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Dissolution: Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Protocol 2: Two-Step Synthesis of a Chiral 5-Methyl-4,5-dihydropyridazin-3(2H)-one
Step A: Formation of the Acid Hydrazide
-
Coupling Reaction: To a solution of the chiral β-methyl γ-ketocarboxylic acid, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBT).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the formation of the acid hydrazide.
-
Work-up and Isolation: Once the reaction is complete, perform an appropriate work-up to isolate the acid hydrazide intermediate.
Step B: Dehydrative Intramolecular Cyclization
-
Dissolution: Dissolve the isolated acid hydrazide in a suitable solvent.
-
Acid Catalysis: Add a mild acid catalyst such as trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature until the cyclization is complete, as monitored by TLC.
-
Isolation and Purification: Perform a suitable work-up and purification to obtain the final chiral pyridazinone product.
Visualizations
The following diagrams illustrate key concepts and workflows related to pyridazinone synthesis and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. NN-dimethylhydrazones as protecting groups in synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Methoxypyridazin-3(2H)-one: A Technical Support Center for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of pharmaceutical intermediates is a critical phase in drug development, often presenting a unique set of challenges not encountered at the laboratory scale. This technical support center provides a comprehensive guide to navigating the complexities of 5-Methoxypyridazin-3(2H)-one production, offering troubleshooting advice and frequently asked questions to support a seamless transition from benchtop to bulk manufacturing.
Troubleshooting Guide: Common Issues in this compound Scale-Up
Scaling up the synthesis of this compound can introduce variability in yield, purity, and reaction kinetics. Below are common problems encountered during production and systematic approaches to their resolution.
Low Product Yield
A decrease in yield is one of the most frequent challenges during scale-up. Several factors can contribute to this issue.
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Inadequate Mixing | In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents. - Optimize stirrer design and speed. - Consider the use of baffles to improve turbulence. |
| Poor Temperature Control | Exothermic or endothermic reactions that are easily managed in the lab can become problematic at scale. - Implement a robust reactor cooling/heating system. - Control the rate of reagent addition to manage heat evolution. |
| Side Reactions | Increased reaction times or localized high temperatures can promote the formation of byproducts.[1] - Re-optimize reaction temperature and time for the larger scale. - Ensure high purity of starting materials to minimize side reactions.[1] |
| Incomplete Reaction | The reaction may not go to completion due to insufficient reaction time or suboptimal temperature at a larger volume. - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Adjust reaction time and temperature based on monitoring results. |
Product Purity Issues
Maintaining high purity is paramount in pharmaceutical manufacturing. The following are common purity-related challenges.
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Formation of Impurities | The impurity profile can change during scale-up. Common impurities in pyridazinone synthesis include starting materials, intermediates, and byproducts from side reactions.[2][3][4] - Identify the structure of major impurities using techniques like LC-MS and NMR. - Adjust reaction conditions (temperature, stoichiometry, solvent) to minimize the formation of specific impurities. |
| Inefficient Purification | Crystallization, a common lab-scale purification method, can be less effective or more complex at a larger scale. - Optimize the crystallization process by screening different solvents and cooling profiles. - Consider alternative purification techniques such as column chromatography with a suitable stationary phase or slurry washes. |
| Residual Solvents | Inadequate drying or inefficient solvent removal can lead to high levels of residual solvents in the final product. - Optimize drying conditions (temperature, vacuum, time). - Employ techniques like nitrogen stripping to facilitate solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable approach involves the cyclocondensation of a γ-ketoacid or a related precursor with a hydrazine derivative.[5][6] One potential route is the reaction of a methoxy-substituted maleic anhydride derivative with hydrazine hydrate.[6] Another viable method starts from 3,6-dichloropyridazine, followed by selective methoxylation and subsequent hydrolysis.
Q2: How can I control the regioselectivity during the synthesis of substituted pyridazinones?
Controlling regioselectivity can be challenging. Key factors that influence the outcome include:
-
Steric Hindrance: Bulky substituents on the starting materials can direct the reaction to a specific position.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents can influence the reactivity of different sites.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity. A systematic screening of these parameters is often necessary to achieve the desired isomer.[1]
Q3: What are the critical process parameters to monitor during the scale-up of the cyclization step?
The cyclization reaction to form the pyridazinone ring is often a critical step. Key parameters to monitor include:
-
Temperature: This is crucial for controlling the reaction rate and minimizing side reactions.[1]
-
pH: The acidity or basicity of the reaction medium can significantly affect the reaction pathway.
-
Water Removal: The cyclization reaction often produces water. In some cases, removing water using a Dean-Stark apparatus can drive the reaction to completion and improve the yield.[1]
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize the presence of unreacted starting materials.
Q4: What are the recommended purification methods for this compound at an industrial scale?
While laboratory-scale purification often relies on silica gel chromatography, this is generally not feasible for large quantities. For industrial-scale production, the following methods are recommended:
-
Recrystallization: This is the most common method. Optimization of the solvent system, cooling rate, and seeding strategy is crucial for obtaining high purity and good crystal morphology.
-
Slurry Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble can be an effective way to remove impurities.
-
Activated Carbon Treatment: This can be used to remove colored impurities and other minor organic contaminants.
Experimental Protocols
While a specific, validated large-scale protocol for this compound is not publicly available, a general laboratory-scale synthesis for a related pyridazinone derivative is provided below as a reference. Note: This protocol must be adapted and optimized for the specific target molecule and scale of production.
Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Visualizing the Process: Diagrams
To aid in understanding the workflow and decision-making processes, the following diagrams are provided.
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield issues during scale-up.
References
improving reaction conditions for pyridazinone cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyridazinone cyclization reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridazinone Product
Low yields are a common challenge in pyridazinone synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issues.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to side reactions and inhibit cyclization.[1]
-
Recommendation: Ensure the use of freshly purified reagents.
-
-
Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may be incomplete; if it's too high, it can cause decomposition of reactants or products.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield.[1]
-
Recommendation: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] The choice of solvent can also influence the formation of different product types; for instance, in certain Cu(II)-catalyzed aerobic cyclizations, acetonitrile (MeCN) may yield 1,6-dihydropyridazines, while acetic acid (AcOH) can directly produce pyridazines.[2]
-
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical.
-
Water Removal: The cyclization step involves the formation of water.[1]
-
Recommendation: In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product and improve the yield.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these common side reactions is key to minimizing their formation.[1]
Common Side Reactions and Mitigation Strategies:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major byproduct.[1]
-
Mitigation: Ensure conditions (e.g., temperature, catalyst) are sufficient to drive the cyclization to completion. Refluxing in solvents like ethanol, dioxane, or n-butanol can be effective.[3]
-
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, two different regioisomeric pyridazinone products can form.[1]
-
Mitigation: Adjusting reaction conditions or using specific catalysts can control regioselectivity.[1]
-
-
N-N Bond Cleavage: Harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, can cleave the N-N bond in the hydrazine or the pyridazinone ring, leading to a complex mixture of degradation products.[1]
-
Mitigation: Avoid excessively high temperatures and the use of strong oxidizing or reducing agents unless required by the specific synthetic route.
-
-
Mixture of N-Alkylated Products: When using an alkylhydrazine, a mixture of N-alkylated products can be obtained.
-
Mitigation: The regioselectivity of N-alkylation can be influenced by steric hindrance, electronic effects, and reaction conditions.[1] The choice of base, solvent, and temperature can significantly impact the outcome. For example, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen atom.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for pyridazinone synthesis?
A1: Pyridazinone derivatives can be synthesized from various starting materials, including:
-
γ-ketoacids and hydrazine derivatives.[1]
-
1,4-dicarbonyl compounds and hydrazine.[1]
-
2(3H)-furanones and hydrazine hydrate.[3]
-
β,γ-unsaturated hydrazones.[4]
-
Aroylacrylic acids and hydrazine derivatives.[5]
-
Aldehydes, hydrazines, and alkynyl esters in copper-catalyzed multicomponent reactions.[4]
Q2: How can I monitor the progress of my pyridazinone cyclization reaction?
A2: Thin Layer Chromatography (TLC) is a commonly used method to monitor the progress of the reaction.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q3: What are some common catalysts used for pyridazinone synthesis?
A3: The choice of catalyst depends on the reaction pathway:
-
Acid Catalysis: An acidic medium, such as hydrochloric acid or glacial acetic acid, can catalyze the dehydration step in the cyclization of hydrazide intermediates.[1][3]
-
Copper(I) Catalysis: Copper(I) iodide (CuI) is used in the multicomponent synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters.[4]
-
Lewis Acid Catalysis: Zinc chloride (ZnCl₂) has been used in the one-pot synthesis from phenylhydrazine and 4-pentynoic acid.[5]
Data Presentation
Table 1: Summary of Reaction Conditions for Pyridazinone Synthesis
| Starting Materials | Solvent(s) | Catalyst/Reagent | Temperature | Reaction Time | Yield | Reference |
| β-benzoylpropionic acid, hydrazine hydrate | Ethanol | None specified | Reflux | 4-6 hours | Not specified | [1] |
| 2(3H)-furanone derivative, hydrazine hydrate | Ethanol, Acetic acid | HCl or Acetic Acid | Reflux | Not specified | Not specified | [3] |
| Aldehyde, hydrazine, alkynyl ester | Ethanol | Copper(I) iodide (CuI) | 80 °C | Not specified | Not specified | [4] |
| 3-benzoylpropionic acid, hydrazine hydrate | Ethanol, Acetic acid | Bromine | Reflux, 353.2 K | ~6 hours | Not specified | [6] |
| β-(substituted aryl) propionic acid, hydrazine hydrate | Ethanol | None specified | Reflux | 8 hours | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid
This protocol is adapted from a general procedure for the synthesis of pyridazinone derivatives.[1]
Materials:
-
β-benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Cold ethanol (for washing)
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Workflow for Protocol 1:
Caption: Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Two-Step Synthesis of Pyridazinone from 2(3H)-Furanone via Hydrazide Intermediate
This protocol involves the isolation of the hydrazide intermediate before cyclization.[3]
Materials:
-
2(3H)-furanone derivative
-
Hydrazine hydrate
-
Absolute ethanol
-
Solvent for cyclization (e.g., ethanol, acetic acid)
-
Catalytic amount of concentrated hydrochloric acid or glacial acetic acid
-
Water
-
Cold ethanol (for washing)
Procedure:
Step A: Synthesis of the Hydrazide Intermediate
-
Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.
-
Add hydrazine hydrate dropwise while stirring.
-
Continue stirring at room temperature for 1-4 hours until the furanone is consumed (monitor by TLC).
-
Collect the precipitated hydrazide intermediate by filtration, wash with cold ethanol, and dry.
Step B: Cyclization to the Pyridazinone
-
Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[3]
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.
-
Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.
General Reaction Scheme:
Caption: General reaction scheme for pyridazinone synthesis from 2(3H)-furanones.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validation & Comparative
The Pyridazinone Scaffold: A Privileged Core in Drug Discovery
A comparative guide to the diverse bioactivities of pyridazinone derivatives, offering insights for researchers, scientists, and drug development professionals.
The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a wide array of diseases. This guide provides a comparative overview of the bioactivity of various pyridazinone derivatives, with a focus on their cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties. While specific data for 5-Methoxypyridazin-3(2H)-one is not extensively available in public literature, this comparison of other well-researched pyridazinones will illuminate the therapeutic potential inherent in this versatile scaffold.
Cardiovascular Agents: Modulating Cardiac Contractility and Vasodilation
Pyridazinone derivatives have made a significant impact in the field of cardiovascular medicine, with compounds like Pimobendan and Levosimendan being used clinically. These agents, often referred to as "inodilators," exhibit both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory effects.
Pimobendan , a benzimidazole-pyridazinone derivative, enhances cardiac contractility primarily through two mechanisms: sensitization of the cardiac contractile apparatus to intracellular calcium and inhibition of phosphodiesterase III (PDEIII).[1][2] Calcium sensitization leads to a more forceful contraction without a significant increase in myocardial oxygen demand.[1] PDEIII inhibition results in increased levels of cyclic adenosine monophosphate (cAMP), leading to vasodilation and a reduced workload for the heart.[2]
Levosimendan also acts as a calcium sensitizer by binding to cardiac troponin C, stabilizing its calcium-induced conformational change and enhancing contractility.[3][4] Additionally, it exerts vasodilatory effects by opening ATP-sensitive potassium channels in vascular smooth muscle.[3][4] At higher doses, it can also act as a phosphodiesterase inhibitor.[3]
Signaling Pathway of Inodilators
References
A Comparative Guide to the Synthesis and Validation of 5-Methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and analytical validation of 5-Methoxypyridazin-3(2H)-one and a structurally related alternative, 6-methylpyridazin-3(2H)-one. The information presented is based on established chemical principles and available experimental data for analogous compounds, offering a valuable resource for researchers engaged in the design and development of novel pyridazinone-based therapeutic agents.
Introduction to Pyridazinones
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects. The biological profile of these molecules can be significantly modulated by the nature and position of substituents on the pyridazinone core. This guide focuses on the synthesis and characterization of this compound, a compound of interest for further biological evaluation, and compares it with the well-known 6-methylpyridazin-3(2H)-one.
Synthesis of Pyridazinone Derivatives
The most common and versatile method for the synthesis of pyridazin-3(2H)-ones involves the cyclocondensation of a γ-keto acid or its corresponding ester with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyridazinone ring.
Proposed Synthesis of this compound
Step 1: Synthesis of 4-bromo-levulinic acid ethyl ester Levulinic acid is first esterified to its ethyl ester, which is then brominated at the α-position to the keto group to yield ethyl 4-bromolevulinate.
Step 2: Synthesis of 4-methoxy-levulinic acid ethyl ester The bromoester is then reacted with sodium methoxide in methanol to introduce the methoxy group at the 4-position via a nucleophilic substitution reaction.
Step 3: Synthesis of this compound The resulting 4-methoxy-levulinic acid ethyl ester is then cyclized with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield the final product.
Figure 1. Proposed synthetic pathway for this compound.
Synthesis of 6-Methylpyridazin-3(2H)-one
The synthesis of 6-methylpyridazin-3(2H)-one is a well-established process that directly utilizes the commercially available levulinic acid.
Experimental Protocol: A mixture of levulinic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol or water) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product crystallizes out. The crude product is then collected by filtration and can be further purified by recrystallization.
Figure 2. Synthetic pathway for 6-Methylpyridazin-3(2H)-one.
Validation of Synthesis: A Comparative Overview
The successful synthesis of the target compounds must be confirmed through rigorous analytical validation. This process involves a battery of spectroscopic and physical characterization techniques to elucidate the structure and assess the purity of the synthesized molecules.
Figure 3. General workflow for the validation of a synthesized compound.
Spectroscopic Data Comparison
The following tables summarize the expected and known analytical data for this compound and 6-methylpyridazin-3(2H)-one. The data for the 5-methoxy derivative is estimated based on known spectral data of structurally similar pyridazinones.[1][2]
Table 1: Comparison of ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound (Estimated) | ~11.0 | br s | NH |
| ~7.0 | d | H-6 | |
| ~6.2 | d | H-4 | |
| ~3.8 | s | OCH₃ | |
| 6-Methylpyridazin-3(2H)-one | 12.85 | s | NH |
| 7.05 | d | H-5 | |
| 6.80 | d | H-4 | |
| 2.20 | s | CH₃ |
Table 2: Comparison of ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Estimated) | ~165 | C=O |
| ~150 | C-5 | |
| ~135 | C-6 | |
| ~105 | C-4 | |
| ~56 | OCH₃ | |
| 6-Methylpyridazin-3(2H)-one | 162.1 | C=O |
| 145.2 | C-6 | |
| 131.5 | C-5 | |
| 128.9 | C-4 | |
| 20.8 | CH₃ |
Table 3: Comparison of FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-O Stretch |
| This compound (Estimated) | ~3200-3400 | ~1650-1670 | ~1590-1610 | ~1220-1260 |
| 6-Methylpyridazin-3(2H)-one | 3416 | 1686 | 1593 | - |
Performance in Biological Assays: A Comparative Outlook
While specific biological activity data for this compound is not extensively reported, the pyridazinone scaffold is a well-established pharmacophore. The introduction of a methoxy group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. For comparison, various pyridazinone derivatives have been evaluated for their biological activities.
Table 4: Comparative Biological Activities of Pyridazinone Derivatives
| Compound/Derivative | Biological Activity | Assay | Results (IC₅₀/EC₅₀) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Anti-inflammatory | PDE4B Inhibition | 251 ± 18 nM | [3] |
| 6-phenyl-pyridazin-3(2H)-one derivative | Vasodilator | Rat thoracic aortic rings | EC₅₀ = 0.339 µM | [4] |
| Various Pyridazinones | Anticancer | NCI-60 cell line screen | Varied potencies | [5] |
| 2,6-disubstituted-3(2H)-pyridazinones | Antifungal | Antifungal assays | Good activity against C. albicans | [6] |
Conclusion
This guide provides a framework for the synthesis and validation of this compound, alongside a direct comparison with the more extensively characterized 6-methylpyridazin-3(2H)-one. The proposed synthetic route for the 5-methoxy derivative, while requiring experimental verification, is based on sound and widely practiced organic chemistry principles. The provided spectral data, both experimental and estimated, will serve as a valuable reference for researchers in confirming the successful synthesis of these compounds. The comparative biological data for the broader class of pyridazinones highlights the therapeutic potential of this scaffold and should encourage the further investigation of novel derivatives such as this compound. The detailed methodologies and comparative data presented herein are intended to facilitate the efficient and effective development of new pyridazinone-based drug candidates.
References
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. scispace.com [scispace.com]
A Comparative Analysis of Pyridazinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of several key pyridazinone-based inhibitors targeting a range of kinases implicated in oncology and immunology. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, is intended to aid researchers in their drug discovery and development efforts.
I. Comparative Efficacy and Selectivity of Pyridazinone Kinase Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic profiles of representative pyridazinone inhibitors against their respective primary kinase targets.
Table 1: In Vitro and Cellular Potency of Pyridazinone Kinase Inhibitors
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular Assay | Cell Line | Cellular GI50/EC50 (nM) | Reference |
| DS21360717 | FER | 0.5 | Cell Growth | Ba/F3-FER | 2.5 | [1] |
| DS08701581 | FER | 0.2 | Cell Growth | Ba/F3-FER | 0.9 | [2] |
| Compound 8 | BTK | 2.1 | - | - | - | [3] |
| Compound 13 | CSK | <3 | ZAP-70 Phosphorylation | Jurkat | 49 | [4] |
| MSC2156119 | c-Met | 1.1 | - | - | - | [5] |
| Compound 12 | PI3K | - | Cytotoxicity | MCF-7 | 4250 | [6] |
| Compound 10 | DYRK1A | <1000 | Antiproliferative | Huh-7 | - | [7] |
Table 2: Pharmacokinetic and Selectivity Profiles of Selected Pyridazinone Inhibitors
| Compound ID | Target Kinase | Mouse Oral Bioavailability (%) | Kinase Selectivity Profile | Reference |
| DS21360717 | FER | Low | Inhibited 14 out of 64 kinases (>90% inhibition at 200 nM) | [1][2] |
| DS08701581 | FER | Good | Significantly improved selectivity over DS21360717 | [2] |
| Compound 8 | BTK | Acceptable | - | [3] |
| Compound 13 | CSK | Extended exposure in mice | - | [4] |
| MSC2156119 | c-Met | Long half-life after oral administration | High kinase selectivity | [5] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
In Vitro Kinase Inhibition Assay (FER Kinase)
This protocol is adapted from the methodology used for the characterization of DS08701581.[2]
-
Reagents and Materials:
-
Recombinant human FER (N-terminally His-tagged)
-
FL-Peptide22 (PerkinElmer)
-
ATP
-
Kinase buffer
-
DMSO
-
Labchip EZ Reader II (PerkinElmer)
-
-
Procedure:
-
Prepare a solution of 350 ng/mL FER protein in kinase buffer.
-
Mix the FER protein solution with either DMSO (vehicle control) or the test compound at various concentrations.
-
To initiate the reaction, add ATP to a final concentration of 0.045 mM and FL-Peptide22 to a final concentration of 1.5 µM.
-
Incubate the reaction mixture for 90 minutes at 28°C.
-
Detect the phosphorylation of the substrate using the Labchip EZ Reader II.
-
Calculate the inhibition rate at each compound concentration and determine the IC50 value using a regression curve.
-
Cell-Based Growth Assay (Ba/F3-FER Cells)
This protocol is based on the methodology for evaluating FER inhibitors.[2]
-
Reagents and Materials:
-
Ba/F3 cells stably expressing myc/His-tagged ETV6-FER kinase domain
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Culture the Ba/F3-FER cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in 96-well plates.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the plates for 48 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the GI50 values from the dose-response curves.
-
In Vivo Pharmacokinetic Study (Mouse Model)
This is a general protocol for assessing the pharmacokinetic properties of kinase inhibitors in mice.[1][2]
-
Animals:
-
BALB/c mice
-
-
Procedure:
-
Administer the test compound to mice via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 1 mg/kg for IV and 10 mg/kg for PO).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed pyridazinone inhibitors and a general workflow for kinase inhibitor screening.
Signaling Pathways
Experimental Workflow
References
- 1. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 5-Methoxypyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities like 5-Methoxypyridazin-3(2H)-one is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. The presence of impurities can significantly alter the biological and chemical properties of a compound. This guide provides an objective comparison of key analytical methods for the purity assessment of this compound, complete with experimental protocols and data presentation.
The primary methods for determining the purity of organic compounds include chromatography, spectroscopy, and thermal analysis. High-Performance Liquid Chromatography (HPLC) is often the gold standard due to its high resolution and sensitivity.[1] Other valuable techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Thin-Layer Chromatography (TLC), and Differential Scanning Calorimetry (DSC).
Comparison of Purity Assessment Methods
The selection of an appropriate purity assessment method depends on the properties of the compound and the specific requirements of the analysis, such as the need for quantitative data, the nature of potential impurities, and the required level of sensitivity.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) | Sample Throughput |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for a wide range of compounds, quantitative.[1] | Requires reference standards for impurity identification, can be time-consuming. | 95.0 - 99.9+ | Medium |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Excellent for volatile and thermally stable compounds, provides structural information about impurities.[2][3] | May require derivatization for non-volatile compounds, which can add complexity.[1] | 95.0 - 99.9+ | High |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard. | Non-destructive, provides structural information, does not require a reference standard for every impurity.[4][5] | Lower sensitivity compared to HPLC, requires specialized equipment and expertise.[1] | 95.0 - 99.9+ | Low to Medium |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.[1] | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[1] | Qualitative | High |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity based on the melting point depression caused by impurities.[6] | Requires the compound to be crystalline and thermally stable, less effective for amorphous materials. | >98.5 | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of purity assessment. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely adopted method for analyzing polar and non-polar compounds, making it well-suited for pyridazinone derivatives.[1]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[1][7]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Analysis:
-
Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement and can provide a direct determination of substance purity without the need for a specific reference standard of the same analyte.[4][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh the sample of this compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For less volatile compounds like pyridazinone derivatives, derivatization may be necessary to increase volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions (General):
-
Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane). If derivatization is required, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC). The purity can be estimated by the relative peak areas. The mass spectra of the peaks can be used to identify the main component and any impurities by comparison to spectral libraries or by interpretation of the fragmentation patterns.
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a comprehensive purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. benchchem.com [benchchem.com]
- 8. scholars.direct [scholars.direct]
In Vitro Validation of Pyridazinone-Based COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of a representative pyridazinone derivative, Compound 9a , against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The focus of this guide is the validation of its activity as a cyclooxygenase (COX) inhibitor, a key target in inflammatory processes. All quantitative data is supported by detailed experimental protocols.
Note: While the topic specified "5-Methoxypyridazin-3(2H)-one", a thorough literature search did not yield specific in vitro activity data for this exact compound. Therefore, this guide utilizes data for a structurally related and well-characterized pyridazinone derivative, Compound 9a, from a study on novel pyridazine-based COX-2 inhibitors to provide a representative comparison.
Comparative Efficacy of COX Inhibition
The in vitro inhibitory activities of Compound 9a, Celecoxib, and Indomethacin against COX-1 and COX-2 enzymes are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound 9a | 330 | 15.50[1] | 21.29[1] |
| Celecoxib | 320[1] | 17.79[1] | 17.98[1] |
| Indomethacin | 220[1] | Not specified in source | Not applicable |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a test compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (Celecoxib, Indomethacin)
-
Stop solution (e.g., 1 M HCl)
-
96-well microplate
-
Microplate reader
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, assay buffer, heme, arachidonic acid, and test compounds at desired concentrations.
-
Assay Plate Preparation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitors to the respective wells. For control wells, add the vehicle (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 2 minutes) at a controlled temperature (e.g., 25°C).
-
Detection: Add the colorimetric substrate. The peroxidase activity of COX converts the substrate into a colored product.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the test compounds on cell lines.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Test compounds
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value if a dose-dependent cytotoxic effect is observed.
References
Comparative Guide to the Cross-Reactivity Profile of Tepotinib, a Pyridazinone-Based c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of Tepotinib (MSC2156119J), a potent and highly selective pyridazinone-containing inhibitor of the c-Met receptor tyrosine kinase. Its performance is objectively compared with other c-Met inhibitors, supported by experimental data, to inform research and drug development decisions.
Introduction to Tepotinib and the Importance of Cross-Reactivity Studies
Tepotinib is an orally bioavailable, ATP-competitive inhibitor of the MET tyrosine kinase.[1] The MET signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers by promoting tumor cell proliferation, survival, invasion, and metastasis.[1] Tepotinib is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[2]
The pyridazinone scaffold is a versatile core structure found in numerous biologically active compounds. In the case of Tepotinib, this core has been elaborated to achieve high potency and selectivity for its intended target, c-Met.
Cross-reactivity studies are a cornerstone of drug development, providing critical insights into the selectivity of a compound. Unintended interactions with other cellular targets, known as off-target effects, can lead to adverse events or unexpected pharmacological activities. For kinase inhibitors, which target a large and structurally related family of enzymes, a thorough assessment of selectivity across the kinome is paramount. This guide focuses on the comparative cross-reactivity of Tepotinib to highlight its selectivity profile.
Comparison of Kinase Selectivity: Tepotinib vs. Other c-Met Inhibitors
The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for the primary target versus a panel of other kinases. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.
Tepotinib has been demonstrated to be a highly selective c-Met inhibitor.[3] In a comprehensive screening against over 400 kinases, Tepotinib displayed remarkable selectivity for c-Met.[3] For instance, it is over 200-fold more selective for c-Met than for other kinases such as IRAK4, TrkA, Axl, IRAK1, and Mer.[4]
This section compares the kinase selectivity of Tepotinib with two other notable c-Met inhibitors: Crizotinib and Tivantinib. While Crizotinib is a multi-targeted inhibitor, also potently inhibiting ALK and ROS1, Tivantinib's mechanism and selectivity have been a subject of debate, with some studies suggesting its anticancer effects may be independent of c-Met inhibition.
Table 1: Comparative Kinase Inhibition Profile of Tepotinib, Crizotinib, and Tivantinib
| Kinase Target | Tepotinib IC50 (nM) | Crizotinib IC50 (nM) | Tivantinib IC50 (nM) |
| c-Met | 1.7 - 4 [3][4] | ~11 (cell-based) | ~350 (cell-based) |
| ALK | >10,000 | ~24 (cell-based) | >10,000 |
| ROS1 | >10,000 | Potent inhibitor | >10,000 |
| IRAK4 | >800 | - | - |
| TrkA | >800 | - | - |
| Axl | >800 | - | - |
| IRAK1 | >800 | - | - |
| Mer | >800 | - | - |
Experimental Protocols
A detailed understanding of the methodologies used to assess cross-reactivity is essential for interpreting the data. The following is a representative protocol for determining the kinase selectivity profile of a compound like Tepotinib.
Kinase Selectivity Profiling via ADP-Glo™ Kinase Assay
This widely used in vitro assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Purified recombinant kinases (a panel of representative kinases from across the kinome)
-
Specific peptide substrates for each kinase
-
Tepotinib and other test compounds
-
ATP (at a concentration close to the Km for each kinase)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettor and a luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Tepotinib and comparator compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the specific substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase inhibition is calculated relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Tepotinib's action, the following diagrams are provided.
Caption: Workflow for Kinase Selectivity Profiling using the ADP-Glo™ Assay.
Caption: Simplified c-Met Signaling Pathway and the inhibitory action of Tepotinib.
Conclusion
The available data strongly support that Tepotinib is a highly selective inhibitor of the c-Met receptor tyrosine kinase. Its pyridazinone core has been successfully optimized to achieve a favorable cross-reactivity profile, with minimal inhibition of a broad range of other kinases at clinically relevant concentrations. This high selectivity is a key differentiator from multi-targeted inhibitors like Crizotinib and positions Tepotinib as a precision medicine for cancers driven by aberrant c-Met signaling. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of kinase inhibitor selectivity in drug discovery and development.
References
A Head-to-Head Comparison of Pyridazinone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive head-to-head comparison of various pyridazinone derivatives, supported by experimental data, to aid in the selection and development of promising therapeutic agents.
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical structure allows for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2] This variability makes a direct comparison of their performance crucial for advancing drug discovery efforts.
Performance Comparison of Pyridazinone Derivatives
The following tables summarize the biological activities of various pyridazinone derivatives, presenting quantitative data for easy comparison.
Anticancer Activity
The anticancer potential of pyridazinone derivatives has been demonstrated against various cancer cell lines, with several compounds exhibiting potent inhibitory effects on key signaling pathways.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Series 8f, 10l, 17a | Melanoma, NSCLC, Prostate, Colon Cancer | GI% = 62.21 - 100.14 | [1] |
| Compound 10l | A549/ATCC | GI50 = 1.66 - 100 | [1] |
| Compound 17a | VEGFR-2 | 60.70 nM | [1] |
| Pyridazino[4,5-b]indol-4-one 81 | IMR-32 (Neuroblastoma) | 0.07 | [3] |
| Pyridazino[4,5-b]indol-4-one 82 | IMR-32 (Neuroblastoma) | 0.04 | [3] |
| Hydrazide 83 | MCF-7 (Breast Cancer) | 4.25 | [3] |
| Hydrazide 84 | MCF-7 (Breast Cancer) | 5.35 | [3] |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 | PARP-1 | 0.148 | [3] |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 | PARP-1 | 0.152 | [3] |
Anti-inflammatory Activity
Pyridazinone derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4c | COX-2 | 0.26 | - | [4] |
| Compound 6b | COX-2 | 0.18 | 6.33 | [4] |
| Celecoxib (Reference) | COX-2 | 0.35 | - | [4] |
| Pyrrolo[3,4-d]pyridazinone 5a | 15-LOX | 12.7 - 15.3 | - | [5] |
| Pyrrolo[3,4-d]pyridazinone 5c | 15-LOX | 12.7 - 15.3 | - | [5] |
| Indole-substituted Pyridazinone 4ba | PDE4B | 0.251 | - | [6] |
Cardiovascular Activity
Several pyridazinone derivatives have demonstrated potent vasorelaxant and cardiotonic activities, highlighting their potential in treating cardiovascular diseases.
| Compound/Derivative | Target/Assay | EC50/IC50 (µM) | Reference |
| Series 4a-l | Vasorelaxant Activity | 0.0117 - 2.2680 | [7][8] |
| Series 5a-l | Vasorelaxant Activity | 0.0025 - 2.9480 | [7][8] |
| Compound 4f | Vasorelaxant Activity | 0.0136 | [7][8] |
| Compound 4h | Vasorelaxant Activity | 0.0117 | [7][8] |
| Compound 5d | Vasorelaxant Activity | 0.0053 | [7][8] |
| Compound 5e | Vasorelaxant Activity | 0.0025 | [7][8] |
| Hydralazine (Reference) | Vasorelaxant Activity | 18.210 | [8][9] |
| Compound 9 | Vasodilatory Action | 0.051 | [9] |
| N,O-dibenzyl derivative (10) | Vasodilator and Antiplatelet | 35.3 | [9] |
| Acid derivative (16) | Vasorelaxant Activity | 0.339 | [9] |
| Ester analog (17) | Vasorelaxant Activity | 1.225 | [9] |
| 4-methoxyphenyl hydrazide derivative (18) | Vasorelaxant Activity | 1.204 | [9] |
| 6-fluoroarylpyridazinone (19) | Vasorelaxant Activity | 0.250 | [9] |
| Fluorinated Pyridazinones | Mitochondrial Complex 1 | 0.008 - 4 | [10] |
Antimicrobial Activity
Certain pyridazinone derivatives have exhibited promising activity against various bacterial and fungal strains.
| Compound/Derivative | Organism | MIC (µM or µg/mL) | Reference |
| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM | [11] |
| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM | [11] |
| Compound 10h | Staphylococcus aureus | 16 µg/mL | [1] |
| Compound 8g | Candida albicans | 16 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Pyridazinone Derivatives
A general and versatile method for synthesizing pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate. This reaction proceeds through a ring-opening of the furanone lactone by hydrazine to form a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.
Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones
-
Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the pyridazinone derivative to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.
In Vitro Biological Activity Assays
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or a reference inhibitor (e.g., celecoxib) to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at room temperature for a specified time (e.g., 2 minutes).
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.
-
Calculate the percentage of inhibition and the IC50 value for the test compound.[12]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the test compound on the viability and metabolic activity of cancer cells.
-
Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.[12]
Vasorelaxant Activity Assay
This assay evaluates the vasorelaxant effects of the compounds on isolated arterial rings.
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine).
-
Add cumulative concentrations of the test compound to the organ bath and record the relaxation response.
-
Calculate the percentage of relaxation and the EC50 value.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of pyridazinone derivatives.
COX Inhibition Pathway
MTT Assay Workflow
eNOS-Mediated Vasodilation
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Establishing Analytical Standards for 5-Methoxypyridazin-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing analytical standards for the novel compound 5-Methoxypyridazin-3(2H)-one. Given the absence of a commercially available certified reference standard, this document outlines the necessary steps and analytical methodologies to thoroughly characterize a designated in-house primary standard. Furthermore, it details comparative analytical techniques for routine purity and stability testing, including the identification of potential process-related impurities and degradation products.
Characterization of the In-House Primary Reference Standard
The initial and most critical step is the comprehensive characterization of a selected batch of highly purified this compound to serve as the primary reference standard. This standard will be the benchmark for all subsequent analytical measurements.
Table 1: Analytical Techniques for Primary Standard Characterization
| Analytical Technique | Purpose | Acceptance Criteria |
| Identity | ||
| ¹H and ¹³C NMR Spectroscopy | Unambiguous structural confirmation and elucidation. | Spectrum consistent with the proposed structure of this compound. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Observed molecular ion corresponds to the theoretical mass of C₅H₆N₂O₂ (126.11 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups. | Presence of characteristic absorption bands for C=O, N-H, C-O, and aromatic C=C and C-H bonds. |
| Purity | ||
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative determination of purity (area percent). | Purity ≥ 99.5%. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of purity. | Sharp melting endotherm consistent with a pure substance. |
| Physicochemical Properties | ||
| Karl Fischer Titration | Determination of water content. | ≤ 0.5% w/w. |
| Residual Solvents (GC-HS) | Quantification of solvents from the final crystallization step. | Complies with ICH Q3C limits. |
| Elemental Analysis | Confirmation of elemental composition. | Within ±0.4% of the theoretical values for C, H, N. |
Potential Impurities and Degradation Products
A thorough understanding of potential impurities is crucial for developing specific and stability-indicating analytical methods.
A likely synthetic route for this compound involves the cyclization of a methoxy-substituted γ-ketoacid with hydrazine.
Caption: Plausible synthesis of this compound.
Table 2: Potential Process-Related Impurities
| Impurity Name | Potential Source |
| Methoxy-substituted γ-ketoacid | Unreacted starting material. |
| Hydrazine | Unreacted starting material. |
| Isomeric Pyridazinones | Side reactions during cyclization. |
| Byproducts from Starting Material Synthesis | Impurities present in the starting γ-ketoacid. |
Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating method.[1][2][3][4] The structure of this compound suggests susceptibility to hydrolysis and oxidation.
Caption: Predicted degradation pathways for this compound.
Table 3: Predicted Degradation Products
| Degradation Pathway | Potential Degradation Product |
| Hydrolysis (Acidic/Basic) | 4-methoxy-5-oxohexanoic acid hydrazide |
| Oxidation | This compound N-oxide |
| Hydroxylated pyridazinone derivatives |
Comparative Guide to Analytical Methods
This section compares different analytical techniques for the routine analysis of this compound, focusing on purity, assay, and stability testing.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination due to its high resolution and sensitivity.
Table 4: Comparison of HPLC Methods
| Method | Column | Mobile Phase | Detection | Pros | Cons |
| Reversed-Phase HPLC (RP-HPLC) | C18, 5 µm, 4.6 x 250 mm | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | UV at 254 nm | Versatile, good for separating non-polar to moderately polar compounds. | May require gradient elution for complex mixtures. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide or Cyano column | High organic mobile phase with a small amount of aqueous buffer | UV at 254 nm | Better retention of polar compounds. | Mobile phase preparation can be more complex. |
Spectroscopic methods are valuable for identification and quantitative analysis.
Table 5: Comparison of Spectroscopic Methods
| Method | Application | Pros | Cons |
| UV-Vis Spectroscopy | Assay (quantitative) | Simple, rapid, and cost-effective. | Non-specific, susceptible to interference from UV-absorbing impurities. |
| Mass Spectrometry (coupled with LC) | Identification of impurities and degradation products. | High sensitivity and specificity, provides molecular weight information. | Higher cost and complexity. |
| NMR Spectroscopy | Structural elucidation of unknown impurities and degradants. | Provides detailed structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
Experimental Protocols
Detailed methodologies are provided for key experiments.
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of solid this compound at 105 °C for 48 hours.
-
Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days.
HPLC-UV Method Protocol (Initial Conditions):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 4 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
This guide provides a foundational approach to establishing robust analytical standards for this compound. The specific conditions for each analytical method should be further optimized and validated according to the ICH guidelines to ensure data integrity and regulatory compliance.
References
A Comparative Guide to the Efficacy of Pyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative overview of the efficacy of various pyridazin-3(2H)-one derivatives in the fields of oncology, cardiovascular disease, and inflammation. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison of their performance against alternative compounds and standard therapies.
I. Anticancer Efficacy of Pyridazin-3(2H)-one Derivatives
Several pyridazin-3(2H)-one derivatives have shown significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro efficacy of selected compounds.
Table 1: In Vitro Anticancer Activity of Pyridazin-3(2H)-one Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Alternative/Standard | IC50 (µM) of Alternative/Standard | Reference |
| 6f | MDA-MB-468 | Triple-Negative Breast Cancer | 3.12 | - | - | [1] |
| 7h | MDA-MB-468 | Triple-Negative Breast Cancer | 4.9 | - | - | [1] |
| Compound 43 | PANC-1 | Pancreatic Cancer | 2.9 | - | - | [2] |
| Compound 43 | PACA-2 | Pancreatic Cancer | 2.2 | - | - | [2] |
| Olaparib (29) | - | Ovarian Cancer | 0.015 | - | - | [2] |
| Fluzoparib (30) | - | Breast, Ovarian, Gastric Cancer | 0.00146 | - | - | [2] |
| Talazoparib (32) | - | Breast, Prostate Cancer | 0.0002 | - | - | [2] |
| E-7016 (33) | - | Melanoma | 0.04 | - | - | [2] |
| Thiourea Series | Various | Various | 0.02497 - 0.03559 | Sorafenib | 0.04405 | [2] |
The in vitro cytotoxic activities of the pyridazin-3(2H)-one derivatives were commonly investigated using the tetrazolium-based MTT assay.[1]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in a 96-well microplate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazin-3(2H)-one derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. This reaction is typically allowed to proceed for 2-4 hours.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Pyridazin-3(2H)-one derivatives have been shown to target several signaling pathways implicated in cancer progression.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxypyridazin-3(2H)-one: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 5-Methoxypyridazin-3(2H)-one, ensuring adherence to safety protocols and environmental regulations. This guide is intended for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.
Immediate Safety and Hazard Information
Based on the hazard profiles of related compounds, this compound should be treated as a hazardous chemical. The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Damage: May cause serious eye irritation or damage.
-
Harmful if Swallowed: May be harmful if ingested.
Personal Protective Equipment (PPE):
To minimize exposure risk when handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data for this compound is not available. The following table summarizes the general safety information based on related pyridazinone derivatives.
| Parameter | Information |
| Chemical Name | This compound |
| Anticipated Primary Hazards | Skin irritation, serious eye damage, potentially harmful if swallowed.[1][2] |
| Recommended PPE | Safety goggles/glasses, chemical-resistant gloves, lab coat, and appropriate respiratory protection.[1] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
| Spill Procedure | Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[1] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Labeling:
-
Collect all waste containing this compound, including contaminated consumables like pipette tips and weighing paper, in a designated, compatible, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.
5. Final Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service, following your institution's specific procedures.
-
Complete all necessary waste manifest documentation as required by local and federal regulations.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key relationships for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Hazard and Protective Equipment Relationship.
References
Safeguarding Your Research: A Guide to Handling 5-Methoxypyridazin-3(2H)-one
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 5-Methoxypyridazin-3(2H)-one.
Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential harm if swallowed.[1][2][3][4] Therefore, strict adherence to the following operational and disposal plans is essential.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on recommendations for similar chemical structures.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[5] | To protect eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) that satisfy the specifications of EU Regulation 2016/425 and EN 374.[5] | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat or impervious clothing.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial. If dust or aerosols may be generated, a suitable respirator should be worn.[2] | To prevent inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol minimizes the risk of exposure and accidents. The following steps outline the safe handling of this compound from receipt to use.
-
Preparation and Area Setup :
-
Handling the Compound :
-
Storage :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to ensure environmental and personal safety.
-
Waste Segregation and Collection :
-
All waste containing this compound, including contaminated consumables like pipette tips and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
The container should be marked with "Hazardous Waste" and the full chemical name.[6]
-
Do not mix this waste with other non-hazardous or incompatible waste streams.[8]
-
-
Decontamination :
-
Any non-disposable equipment that has come into contact with the chemical should be thoroughly decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol or isopropanol) followed by washing with soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.[1]
-
-
Final Disposal :
Experimental Workflow for Safe Handling
To provide a clear, at-a-glance overview of the safety procedures, the following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. fishersci.se [fishersci.se]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
